Sodium;4-chlorophenol
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H5ClNaO+ |
|---|---|
Molecular Weight |
151.54 g/mol |
IUPAC Name |
sodium;4-chlorophenol |
InChI |
InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1 |
InChI Key |
CFPLEOLETMZLIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)Cl.[Na+] |
Origin of Product |
United States |
Academic Significance and Context of Sodium;4 Chlorophenolate
Origin and Classification within Chlorophenolic Compounds
Sodium;4-chlorophenolate, also known as sodium 4-chlorophenoxide or 4-chlorophenol (B41353) sodium salt, is the sodium salt of 4-chlorophenol. ontosight.aiprepchem.comnih.gov It is formed when 4-chlorophenol, an organochlorine compound, reacts with a sodium base such as sodium hydroxide (B78521) or sodium hydride. prepchem.comwpmucdn.com This acid-base reaction results in the deprotonation of the phenolic hydroxyl group, yielding the sodium salt, which is a white crystalline powder highly soluble in water. ontosight.aiwpmucdn.com
The parent compound, 4-chlorophenol, belongs to the larger family of chlorophenols. These compounds are derivatives of phenol (B47542) containing one or more covalently bonded chlorine atoms. They are categorized based on the number of chlorine atoms on the phenol ring. rsc.org
Table 1: Classification of Chlorophenols
| Classification | Description | Example(s) |
| Monochlorophenols (MCPs) | Phenol ring with one chlorine atom. | 4-chlorophenol |
| Dichlorophenols (DCPs) | Phenol ring with two chlorine atoms. | 2,4-dichlorophenol (B122985) |
| Trichlorophenols (TCPs) | Phenol ring with three chlorine atoms. | 2,4,6-trichlorophenol |
| Tetrachlorophenols (TeCPs) | Phenol ring with four chlorine atoms. | 2,3,4,6-tetrachlorophenol |
| Pentachlorophenol (PCP) | Phenol ring with five chlorine atoms. | Pentachlorophenol |
Chlorophenols, including the precursor to sodium;4-chlorophenolate, are not typically found in nature. Their presence in the environment stems from industrial activities. rsc.org They are generated as byproducts in the manufacturing of pesticides, dyes, and pharmaceuticals. rsc.orgnih.gov Significant environmental release can also occur from processes like the chlorination of drinking water, the bleaching of wood pulp in the paper industry, and the incineration of municipal waste. rsc.orgcabidigitallibrary.org Due to their widespread use and formation as byproducts, these compounds have become persistent environmental pollutants. rsc.orgnih.gov
Relevance in Environmental Chemistry Research
The academic interest in sodium;4-chlorophenolate and its parent compound, 4-chlorophenol (4-CP), is heavily driven by their status as toxic and persistent environmental contaminants. rsc.orgnih.govnih.govacs.org Research in environmental chemistry is focused on understanding their fate in ecosystems and developing effective remediation strategies. diva-portal.orgresearchgate.net The high resistance of 4-CP to natural biodegradation makes it a priority pollutant for study. acs.orgacs.org
Extensive research has been dedicated to various degradation techniques to remove 4-CP from contaminated soil and water. These methods can be broadly categorized into bioremediation, advanced oxidation processes (AOPs), and catalytic reactions.
Bioremediation utilizes microorganisms to break down the pollutant. Studies have identified specific bacterial strains, such as Arthrobacter chlorophenolicus A6 and Pseudomonas putida, capable of degrading 4-CP. nih.govdiva-portal.org The efficiency of bioremediation can be enhanced through co-metabolism, where the addition of an easily digestible carbon source (e.g., glucose, sodium acetate) accelerates the degradation of the more complex pollutant. researchgate.nettandfonline.com The biodegradation of 4-CP can proceed through different pathways, often involving the formation of intermediates like 4-chlorocatechol (B124253) (4-CC) and hydroquinone (B1673460) (HQ) before the aromatic ring is cleaved. nih.gov
Advanced Oxidation Processes (AOPs) generate highly reactive hydroxyl radicals (•OH) to oxidize and mineralize pollutants. Photocatalysis is a prominent AOP where a semiconductor catalyst, such as titanium dioxide (TiO2) or lanthanum oxide (La2O3), is activated by UV light to degrade 4-CP. kashanu.ac.irasianpubs.org Other AOPs, like the sono-electro-Fenton process, which combines ultrasound, electrolysis, and Fenton's reagent, have also been shown to effectively degrade 4-CP in aqueous solutions. nih.gov
Catalytic Hydrodechlorination (HDC) is a chemical process that uses a catalyst, typically palladium-based, to replace the chlorine atom on the phenol ring with a hydrogen atom. mdpi.comacs.org This reaction converts toxic 4-chlorophenol into phenol, a less toxic compound that can be further degraded. acs.org Research has explored various supports for the palladium catalyst, including alumina (B75360) and graphene materials, to optimize reaction rates. mdpi.com
The following table summarizes key research findings on the degradation of 4-chlorophenol.
Table 2: Selected Research Findings on 4-Chlorophenol (4-CP) Degradation
| Degradation Method | Catalyst / Microorganism | Key Findings | Citation(s) |
| Bioremediation | Arthrobacter chlorophenolicus A6 | Capable of growing on high concentrations of 4-CP (up to 2.7 mM) and effectively removing it from contaminated soil. | diva-portal.org |
| Bioremediation | Pseudomonas putida | Combining treatment with neutral reactive species from plasma converted 4-CP to less toxic intermediates, significantly enhancing subsequent biodegradation by P. putida. | nih.govacs.org |
| Bioremediation | Photosynthetic Bacteria | Co-metabolism with substrates like glucose accelerated 4-CP biodegradation, achieving a 96.99% degradation rate in 6 days. | tandfonline.com |
| Anaerobic Digestion | Upflow Anaerobic Sludge Blanket (UASB) Reactor | Achieved 88.3% removal of 4-CP under optimized conditions, with degradation occurring via dehalogenation. | nih.gov |
| Photocatalysis | Lanthanum Oxide (La2O3) Nanoparticles | Under UVC irradiation, achieved 100% removal of 25 mg/L 4-CP within 120 minutes at an optimal pH of 7. | kashanu.ac.ir |
| Photocatalysis | Titanium Dioxide (TiO2) | Demonstrated that 4-CP can be degraded and mineralized under visible light (not just UV) through a surface-complex-mediated pathway. | asianpubs.org |
| Catalytic Hydrodechlorination (HDC) | Palladium on Alumina (Pd/Al) | Achieved almost total removal of 4-CP within 20 minutes at an acidic pH of 4.5. | mdpi.com |
| Catalytic Hydrodechlorination & Oxidation | Palladium on Cobalt(II,III) Oxide (Pd/Co3O4) | The catalyst first hydrodechlorinated 4-CP to phenol and then selectively hydrogenated phenol to cyclohexanone (B45756) for subsequent mineralization. | acs.org |
Interdisciplinary Research Domains
Beyond its significance in environmental science, sodium;4-chlorophenolate is a versatile compound that finds application in several other research domains, highlighting its interdisciplinary relevance.
Chemical Synthesis: Sodium;4-chlorophenolate is a valuable reagent and building block in organic synthesis. ontosight.aia2bchem.com It serves as a potent nucleophile in substitution reactions, where the phenoxide ion can displace leaving groups like halides to form ether linkages. a2bchem.com A notable example is its use in the Williamson ether synthesis to produce the synthetic plant hormone 4-chlorophenoxyacetic acid by reacting it with chloroacetic acid. wpmucdn.com It is also employed as a precursor in the synthesis of dyes, pesticides, and various pharmaceutical intermediates. ontosight.aia2bchem.com Furthermore, it can participate in cross-coupling reactions to create carbon-carbon bonds, which is crucial for constructing complex biaryl structures found in many medicinal compounds. a2bchem.com
Materials Science and Pharmacology: The compound is utilized in the development of various materials and has been studied for its biological activity. ontosight.aia2bchem.com Its antimicrobial properties make it a useful component in the formulation of antiseptics and disinfectants. ontosight.aiontosight.ai In materials science, it can act as a building block for polymers and other functional materials. a2bchem.combldpharm.com
Sensor Development: The need to detect and monitor chlorophenols in the environment has spurred interdisciplinary research combining chemistry, materials science, and electronics. One area of focus is the development of electrochemical sensors based on molecularly imprinted polymers (MIPs). rsc.org These sensors are designed for the highly selective recognition of target molecules like 4-chlorophenol, offering a sophisticated method for environmental monitoring. rsc.org This research involves synthesizing polymers that have cavities specifically shaped to bind to 4-CP, demonstrating a fusion of polymer chemistry and analytical technology. rsc.org
Synthetic Routes and Derivative Chemistry of Sodium;4 Chlorophenolate
Synthesis Pathways of 4-Chlorophenolate Anion
The generation of the 4-chlorophenolate anion is a critical step that enhances the nucleophilic character of the aromatic ring, making it amenable to a variety of reactions.
Formation from 4-Chlorophenol (B41353)
The most direct route to the 4-chlorophenolate anion is through the deprotonation of 4-chlorophenol. researchgate.net 4-chlorophenol is a weak acid, and its hydroxyl proton can be abstracted by a suitable base to form the corresponding phenolate (B1203915) anion. This process is a standard acid-base reaction. One documented method involves the reaction of 4-chlorophenol with sodium hydride in tetrahydrofuran (B95107) (THF) at room temperature, which yields a light yellow solution of sodium 4-chlorophenolate. prepchem.com
Role of Sodium Hydroxide (B78521) in Salt Formation
Sodium hydroxide (NaOH) is a commonly used and effective base for the synthesis of sodium 4-chlorophenolate. pearson.com In an aqueous solution, sodium hydroxide fully dissociates to provide hydroxide ions (OH-), which are strong enough to deprotonate the weakly acidic 4-chlorophenol (pKa ≈ 9.4). researchgate.net The reaction is a straightforward neutralization:
C₆H₄ClOH + NaOH → C₆H₄ClONa + H₂O
This reaction is favorable and proceeds to completion, resulting in the formation of the sodium 4-chlorophenolate salt. researchgate.net The resulting phenolate is more soluble in water than the parent phenol (B47542) and is a significantly stronger nucleophile. researchgate.netpearson.com The use of sodium hydroxide is prevalent in industrial applications due to its cost-effectiveness and efficiency in driving the formation of the phenolate. aidic.it For instance, in the synthesis of the plant hormone 4-chlorophenoxyacetic acid, a stock solution is often prepared containing both sodium 4-chlorophenolate and an excess of sodium hydroxide to ensure complete phenolate formation and to facilitate subsequent reactions. ivypanda.comwpmucdn.comacs.org
Chemical Reactivity and Formation of Derived Species
The enhanced nucleophilicity of the 4-chlorophenolate anion makes it a versatile reagent in organic synthesis. a2bchem.com
Nucleophilic Substitution Reactions
The 4-chlorophenolate anion is an excellent nucleophile and readily participates in nucleophilic substitution reactions. a2bchem.com A prominent example is the Williamson ether synthesis, where the phenolate displaces a halide from an alkyl halide to form an ether. This reactivity is fundamental to the synthesis of various derivatives. For example, it can react with chlorocyclopentane, where the phenoxide ion attacks the electrophilic carbon, displacing the chloride ion to form an ether linkage. pearson.com The reaction of 2,2,4,4-tetrachloro-6,6-bis(4-methoxyphenylthio)cyclotriphosphazene with 4-chlorophenol results in a mixture of di- and tetra-substituted products through nucleophilic substitution. clockss.org
Precursor in Organic Synthesis (e.g., 4-chlorophenoxyacetic acid)
Sodium 4-chlorophenolate is a key precursor in the synthesis of 4-chlorophenoxyacetic acid, a synthetic plant hormone. ivypanda.com The synthesis involves a nucleophilic substitution reaction (specifically, an SN2 reaction) between the 4-chlorophenolate anion and a chloroacetate (B1199739) species. wpmucdn.comacs.orgscribd.com In a typical procedure, chloroacetic acid is added to a solution of sodium 4-chlorophenolate in the presence of excess sodium hydroxide. ivypanda.comacs.org The hydroxide deprotonates the chloroacetic acid to form the chloroacetate anion. The 4-chlorophenolate then acts as the nucleophile, attacking the α-carbon of the chloroacetate and displacing the chloride ion to form 4-chlorophenoxyacetate. scribd.com Subsequent acidification of the reaction mixture yields the final product, 4-chlorophenoxyacetic acid. ivypanda.comacs.org
Reaction Scheme for the Synthesis of 4-Chlorophenoxyacetic Acid
| Reactant 1 | Reactant 2 | Product |
|---|
Derivatization for Enhanced Reactivity or Analysis
To facilitate analysis, particularly by chromatographic methods, 4-chlorophenol and its phenolate form are often derivatized. Derivatization enhances properties such as volatility or detectability. For instance, in gas chromatography-mass spectrometry (GC-MS) analysis, chlorophenols can be derivatized using acetic anhydride (B1165640). nih.gov This converts the polar hydroxyl group into a less polar acetate (B1210297) ester, which is more suitable for GC analysis.
For high-performance liquid chromatography (HPLC), various derivatizing agents are employed. One method involves pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which reacts with the phenolic hydroxyl group to form a highly detectable derivative for UV analysis. tandfonline.com Another approach uses 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone as a fluorescent labeling reagent. scirp.org These derivatization techniques are crucial for the sensitive and selective quantification of 4-chlorophenol in various matrices, including water samples. nih.govresearchgate.netnih.gov
Derivatization Reagents for 4-Chlorophenol Analysis
| Analytical Technique | Derivatizing Reagent | Purpose |
|---|---|---|
| Gas Chromatography (GC) | Acetic anhydride | Increases volatility and improves chromatographic behavior. nih.gov |
| HPLC-UV | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Forms a UV-active derivative for enhanced detection. tandfonline.com |
| HPLC-Fluorescence | 3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone | Creates a fluorescent derivative for sensitive detection. scirp.org |
Environmental Distribution and Geochemical Fate of Sodium;4 Chlorophenolate
Sources and Environmental Input Pathways
The entry of sodium 4-chlorophenolate into the environment is primarily through the release of its parent compound, 4-chlorophenol (B41353), from various industrial and municipal activities. cdc.govcdc.gov Chlorophenols, often formulated as their sodium or potassium salts to enhance water solubility, have been widely used for industrial and agricultural purposes. unl.pt
Industrial wastewater discharges are a principal point source of chlorophenol pollution. unl.ptcdc.gov
Pesticide and Chemical Production: 4-chlorophenol is a key intermediate in the synthesis of other chemicals, including certain pesticides, herbicides, dyes, and pharmaceuticals. wikipedia.orgtaylorandfrancis.commdpi.com Consequently, effluents from manufacturing plants are a significant source of environmental contamination. taylorandfrancis.comresearchgate.net It is also a known degradation product of widely used pesticides like 2,4-D and other phenoxy acid herbicides. unl.ptdeswater.com
Pulp and Paper Mills: The chlorine bleaching process in pulp and paper mills historically generated substantial amounts of chlorophenols, which were subsequently released into wastewater. inchem.orgacs.org Although many mills have shifted to chlorine dioxide bleaching, which produces fewer chlorophenols, these facilities remain a potential source. cdc.govroadmaptozero.com Effluents from the alkaline extraction stage of bleaching are particularly notable for containing dissolved chlorinated compounds. ripublication.comnih.govresearchgate.net A study on pulp and paper mill effluent in India reported a chlorophenol concentration of 526 mg/L. ripublication.com
Sodium 4-chlorophenolate, via its parent compound, can be unintentionally formed and released during disinfection processes that use chlorine.
Water and Wastewater Treatment: The chlorination of drinking water or municipal wastewater containing natural phenolic compounds can lead to the formation of various chlorophenols, including 4-chlorophenol. cdc.govnih.govresearchgate.net In a study of 40 Canadian drinking water treatment facilities, 4-chlorophenol was one of the most frequently detected halogenated phenols in chlorinated water supplies. cdc.govcdc.gov Reactions can occur rapidly, with monochlorophenols forming and then reacting further to create more chlorinated derivatives. researchgate.net
Environmental Transport Mechanisms
The transport of sodium 4-chlorophenolate from its source is governed by a series of physical and chemical processes, with its behavior being highly dependent on the environmental medium and, crucially, the ambient pH. cdc.gov Sorption, volatilization, and leaching are the primary processes controlling its movement. cdc.gov
Once released into surface water, the majority of environmental chlorophenols are found in this compartment. cdc.gov As a salt, sodium 4-chlorophenolate is readily soluble in water. unl.ptontosight.ai In the aquatic environment, its dissociated 4-chlorophenolate form can be transported over considerable distances by water currents. inchem.org For instance, elevated levels of other chlorophenols have been detected as far as 82 km from their source at a wood-preserving plant. inchem.org The ultimate fate within the water column involves processes like adsorption to sediments and biodegradation. gov.bc.ca
The mobility of 4-chlorophenol in soil and its potential to leach into groundwater is strongly influenced by soil pH and organic carbon content. cdc.govepa.gov
Influence of pH: In neutral to alkaline soils (pH > pKa of 4-chlorophenol, which is ~9.4), the compound exists predominantly in its dissociated, ionic (phenolate) form. cdc.govwikipedia.org This form is more water-soluble and less likely to adsorb to soil particles, leading to increased mobility and a higher potential for leaching into groundwater. cdc.gov
Influence of Organic Carbon: Under more acidic conditions, the undissociated 4-chlorophenol molecule predominates. cdc.gov This form is more hydrophobic and tends to adsorb to soil organic matter and clay particles. epa.govscialert.net This adsorption reduces its mobility and slows its transport through the soil profile. epa.gov However, even this sorption is considered relatively weak, meaning a potential for downward movement and groundwater contamination still exists, particularly in cases of high concentration spills. epa.gov Leaching tests have shown that up to 30% of chlorophenols in contaminated soil can be mobilized. nih.gov
Table 1: Soil Organic Carbon-Water Partitioning Coefficient (Koc) for 4-Chlorophenol in Various Soil Types
The Koc value indicates the tendency of a chemical to bind to soil organic carbon. Higher values indicate stronger binding and lower mobility.
| Soil Type | pH | % Organic Carbon | Koc Value | Mobility Classification | Source |
| Clay Loam | - | - | 71 | Highly Mobile | nih.gov |
| Brookston Clay Loam | - | - | 70 | Highly Mobile | nih.gov |
| Loam | 5.2 | 3.45 | 106.0 | Highly Mobile | nih.gov |
| Silt | 6.5 | 1.55 | 166.6 | Moderately Mobile | nih.gov |
| Loamy Sand | 3.2 | 9.25 | 214.7 | Moderately Mobile | nih.gov |
| Clay Soil | 5.1 | 1.3 | 238.3 | Moderately Mobile | nih.gov |
| Silt Loam | 7.4 | 3.7 | 485.6 | Moderately Mobile | nih.gov |
Atmospheric transport is relevant for the parent compound, 4-chlorophenol, rather than its non-volatile sodium salt. epa.gov Monochlorophenols are among the most volatile of the chlorophenol group and can enter the atmosphere from contaminated water or soil surfaces. cdc.govcdc.gov However, this process is also pH-dependent.
Volatilization from Water/Soil: Under acidic conditions, the more volatile, undissociated form of 4-chlorophenol is favored, increasing the potential for volatilization. cdc.gov Conversely, under neutral to alkaline conditions where the ionic 4-chlorophenolate form dominates, volatilization from water and moist soils decreases significantly. cdc.gov The Henry's Law constant for the neutral 4-chlorophenol species is estimated to be 6.3 x 10⁻⁷ atm-m³/mole, which suggests that volatilization from moist soil and water surfaces is not expected to be a major environmental fate process. nih.gov
Aqueous Phase Behavior of 4-Chlorophenolate Salts
The behavior of sodium 4-chlorophenolate in water is dictated by its nature as a salt of a weak acid. In an aqueous environment, it readily dissolves and dissociates. cymitquimica.comchembk.com The resulting 4-chlorophenolate ion influences and is influenced by the chemical properties of the water, particularly pH.
In solution, an equilibrium is established between the 4-chlorophenolate ion and its conjugate acid, 4-chlorophenol. This equilibrium is governed by the acidity of the solution. nih.gov The dissociation constant (pKa) for 4-chlorophenol is a critical parameter in understanding this behavior. At a pH below the pKa, the non-dissociated, less soluble 4-chlorophenol form is predominant. Conversely, at a pH above the pKa, the dissociated and more soluble 4-chlorophenolate ion is the major species. nih.govunl.pt This pH-dependent speciation has significant implications for its environmental transport and fate. nih.gov
The solubility of sodium 4-chlorophenolate in water is generally described as high or moderate. cymitquimica.comchembk.comontosight.aiontosight.ai This is a characteristic feature of alkali metal salts of phenols. unl.pt The presence of other salts in the aqueous medium can influence the behavior of 4-chlorophenolate. For instance, the addition of sodium chloride can lead to a "salting out" effect, which can impact its distribution between the bulk solution and interfaces. researchgate.net
The table below summarizes key properties related to the aqueous behavior of sodium 4-chlorophenolate and its conjugate acid, 4-chlorophenol.
| Property | Value/Description | Source |
| Sodium 4-chlorophenolate Solubility in Water | High to moderate | cymitquimica.comchembk.comontosight.aiontosight.ai |
| 4-chlorophenol pKa | 9.43 | nih.gov |
| pH Influence | At pH < pKa, 4-chlorophenol (undissociated) is dominant. At pH > pKa, 4-chlorophenolate (dissociated) is dominant. | nih.govunl.pt |
The environmental fate of 4-chlorophenolate salts is closely linked to their aqueous phase behavior. In natural waters, these compounds can exist in either dissociated or non-dissociated forms, or adsorbed to suspended particles, depending on the pH and other physicochemical properties of the water. unl.pt The high solubility of the salt form facilitates its transport in aquatic systems. unl.pt However, its persistence can be a concern, as chlorinated phenols are known to be resistant to biodegradation and can accumulate in the environment. ontosight.airesearchgate.net
The degradation of 4-chlorophenol in aqueous solutions can be influenced by various factors. Studies have shown that its removal can be achieved through advanced oxidation processes, where the generation of reactive species like hydroxyl radicals leads to the breakdown of the aromatic ring. nih.gov The efficiency of these degradation processes can also be pH-dependent. scispace.com
Advanced Remediation Strategies and Mechanistic Pathways for Sodium;4 Chlorophenolate
Biological Degradation Processes (Bioremediation)
Bioremediation harnesses the metabolic capabilities of microorganisms to break down hazardous compounds into less harmful substances. In the context of sodium 4-chlorophenolate, bioremediation is a promising strategy due to its potential for cost-effectiveness and environmental compatibility. The success of this approach hinges on the presence of microbial strains equipped with the specific enzymes required to initiate and sustain the degradation cascade.
The microbial degradation of sodium 4-chlorophenolate proceeds through a series of enzymatic reactions that transform the aromatic ring, ultimately leading to its cleavage and entry into central metabolic pathways. The kinetics of these processes are influenced by various factors, including the concentration of the substrate, the microbial population density, and environmental conditions such as pH and temperature.
Under aerobic conditions, the initial attack on the 4-chlorophenol (B41353) molecule is typically catalyzed by monooxygenases. These enzymes introduce hydroxyl groups onto the aromatic ring, a critical step that destabilizes the structure and facilitates subsequent degradation. Several distinct pathways have been identified, each characterized by a unique set of intermediates.
Microbial Degradation Mechanisms and Kinetics
Aerobic Biotransformation
Hydroquinone (B1673460) Pathway
The hydroquinone pathway is initiated by the hydrolytic removal of the chlorine atom from 4-chlorophenol, forming hydroquinone. This initial dechlorination step is a key feature of this pathway. Subsequently, the hydroquinone is hydroxylated to form 1,2,4-benzenetriol (B23740). The aromatic ring of 1,2,4-benzenetriol is then cleaved, leading to the formation of acyclic compounds that can be further metabolized by the microorganism. acs.orgacs.org This pathway has been observed in various bacteria, including species of Arthrobacter. For instance, Arthrobacter ureafaciens CPR706 has been shown to degrade 4-chlorophenol via this route, exhibiting a high tolerance to the substrate. nih.govoup.com
Table 1: Key Intermediates in the Hydroquinone Pathway
| Step | Intermediate Compound |
|---|---|
| 1 | Hydroquinone |
| 2 | 1,2,4-Benzenetriol |
Chlorocatechol Pathway
The chlorocatechol pathway commences with the hydroxylation of 4-chlorophenol at the ortho position to the existing hydroxyl group, yielding 4-chlorocatechol (B124253). nih.govacs.org This intermediate is a central hub in the degradation of many chlorinated aromatic compounds. The 4-chlorocatechol then undergoes ring cleavage, which can occur through either an ortho- or meta-cleavage mechanism. In the ortho-cleavage pathway, the ring is cleaved between the two hydroxyl groups, leading to the formation of 3-chloro-cis,cis-muconate. nih.gov Subsequent enzymatic reactions remove the chlorine atom and further break down the molecule. This pathway is a common strategy employed by various bacteria for the mineralization of chlorophenols. nih.gov
Table 2: Key Enzymes and Intermediates in the Chlorocatechol Pathway (ortho-cleavage)
| Enzyme | Intermediate Compound |
|---|---|
| 4-Chlorophenol monooxygenase | 4-Chlorocatechol |
| Chlorocatechol 1,2-dioxygenase | 3-Chloro-cis,cis-muconate |
| Muconate cycloisomerase | Dieno-lactone |
Hydroxyquinol Pathway
A novel degradation route for 4-chlorophenol involves the formation of hydroxyquinol as a key intermediate. This pathway has been identified in Arthrobacter chlorophenolicus A6. nih.govasm.orgnih.gov In this intricate pathway, 4-chlorophenol is initially converted to intermediates such as benzoquinone and hydroquinone. researchgate.net It is proposed that 4-chlorophenol is transformed into 4-chlorocatechol, which is then converted to 5-chlorohydroxyquinol. researchgate.net Reductive dechlorination of 5-chlorohydroxyquinol yields 2-hydroxy-1,4-benzoquinone, which is then reduced to hydroxyquinol (1,2,4-benzenetriol). researchgate.net The hydroxyquinol then undergoes ring cleavage catalyzed by a dioxygenase, leading to maleylacetate. researchgate.net The discovery of this pathway highlights the metabolic versatility of microorganisms in adapting to degrade xenobiotic compounds. nih.govasm.org
Table 3: Proposed Steps in the Hydroxyquinol Pathway
| Step | Intermediate Compound |
|---|---|
| 1 | 4-Chlorocatechol |
| 2 | 5-Chlorohydroxyquinol |
| 3 | 2-Hydroxy-1,4-benzoquinone |
| 4 | Hydroxyquinol (1,2,4-Benzenetriol) |
Metacleavage Pathway
While the ortho-cleavage of chlorocatechols is more common, some bacteria utilize a meta-cleavage pathway for the degradation of 4-chlorophenol. In this pathway, 4-chlorophenol is first converted to 4-chlorocatechol. The aromatic ring of 4-chlorocatechol is then cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase. This cleavage results in the formation of a yellow compound, 5-chloro-2-hydroxymuconic semialdehyde. asm.orgnih.gov Further enzymatic reactions are required to detoxify and metabolize this chlorinated ring-fission product. Comamonas testosteroni JH5 is an example of a bacterium that can completely mineralize 4-chlorophenol via this meta-cleavage pathway. asm.orgnih.gov
Table 4: Key Metabolites of the Metacleavage Pathway for 4-Chlorophenol
| Enzyme | Intermediate Compound |
|---|---|
| 4-Chlorophenol monooxygenase | 4-Chlorocatechol |
| Catechol 2,3-dioxygenase | 5-Chloro-2-hydroxymuconic semialdehyde |
Anaerobic Biotransformation
Under anaerobic conditions, the biodegradation of chlorophenols, including 4-chlorophenol, is a well-documented process, particularly in microbial consortia derived from sources like sediments and activated sludge. psecommunity.org The primary mechanism in this process is reductive dehalogenation, where chlorine atoms on the aromatic ring are substituted with hydrogen atoms. psecommunity.org This initial step is crucial as it often leads to the formation of less chlorinated phenols, which are typically more amenable to further degradation. psecommunity.org
Research has demonstrated that the anaerobic degradation of 4-chlorophenol can be successfully achieved, with some studies showing complete mineralization to carbon dioxide. researchgate.net For instance, a denitrifying bacterium isolated from activated sludge was capable of degrading up to 5 mM of 4-chlorophenol. researchgate.net This degradation was contingent on the presence of nitrate (B79036) as the electron acceptor, highlighting the importance of specific terminal electron acceptors in the anaerobic food web for the complete breakdown of this compound. researchgate.net In some cases, the anaerobic biotransformation of 4-chlorophenol is a critical first step in a sequential anaerobic-aerobic treatment process, which has proven effective in the remediation of contaminated soils. nih.gov
Role of Specific Microbial Consortia and Pure Cultures (e.g., Pseudomonas putida, Providencia sp., Arthrobacter chlorophenolicus)
Several microorganisms have been identified for their capacity to degrade 4-chlorophenol, either as part of a microbial consortium or as pure cultures. These organisms employ diverse metabolic pathways to utilize 4-chlorophenol as a source of carbon and energy.
Pseudomonas putida
Strains of Pseudomonas putida are well-studied for their ability to degrade a variety of aromatic compounds, including 4-chlorophenol. scialert.netnih.gov This bacterium can be acclimated to tolerate and degrade high concentrations of phenolic compounds. researchgate.net The degradation of 4-chlorophenol by P. putida often occurs through cometabolism, where the bacterium utilizes another substrate for growth while fortuitously degrading the chlorophenol. nih.govnih.gov For instance, the presence of glucose as a co-substrate has been shown to facilitate the removal of 4-chlorophenol. researchgate.net Kinetic studies have revealed that the degradation of 4-chlorophenol by P. putida can be influenced by the presence of other phenolic compounds, with competitive inhibition being a significant factor. psecommunity.orgnih.gov
Providencia sp.
A bacterium identified as Providencia sp. CJ-3, isolated from contaminated soil sediment, has demonstrated the ability to degrade 4-chlorophenol under aerobic conditions. ijsar.in The metabolic pathway involves the expression of a chlorophenol-NADPH-oxidoreductase, with a specific activity of 0.84 µmoles/min/mg of protein. ijsar.in Analysis of the degradation process has identified hydroquinone as an intermediary metabolite, suggesting a specific catabolic route for the breakdown of the aromatic ring. ijsar.in The induction of several proteins during the biodegradation process indicates a clear adaptive response of the bacterium to the presence of 4-chlorophenol. ijsar.in
Arthrobacter chlorophenolicus
Arthrobacter chlorophenolicus A6 is a notable bacterium capable of degrading high concentrations of 4-chlorophenol. nih.govijitee.orgresearchgate.netacs.org This strain exhibits substrate inhibition kinetics, meaning that while it can tolerate high concentrations, the degradation rate may decrease at very high levels of the substrate. nih.govijitee.org The degradation of 4-chlorophenol by A. chlorophenolicus A6 can proceed through a novel pathway involving hydroxyquinol. nih.gov This bacterium has also been observed to degrade 4-chlorophenol in the presence of other halogenated phenols, although competitive inhibition can occur. biointerfaceresearch.com
| Microorganism | Key Degradation Characteristics | Metabolic Pathway/Enzymes | Noteworthy Findings |
|---|---|---|---|
| Pseudomonas putida | Effective in cometabolism of 4-chlorophenol. nih.govnih.gov | Utilizes co-substrates like glucose for growth. researchgate.net | Degradation rates can be influenced by competitive inhibition from other phenols. psecommunity.orgnih.gov |
| Providencia sp. CJ-3 | Degrades 4-chlorophenol under aerobic conditions. ijsar.in | Involves chlorophenol-NADPH-oxidoreductase and formation of hydroquinone. ijsar.in | Shows induction of specific proteins in response to 4-chlorophenol. ijsar.in |
| Arthrobacter chlorophenolicus A6 | Tolerates and degrades high concentrations of 4-chlorophenol. nih.govijitee.orgresearchgate.netacs.org | Can utilize a novel hydroxyquinol pathway. nih.gov | Exhibits substrate inhibition kinetics at high 4-chlorophenol concentrations. nih.govijitee.org |
Influencing Environmental Parameters in Bioremediation
The efficiency of microbial degradation of sodium;4-chlorophenolate is significantly influenced by various environmental parameters. Understanding and optimizing these factors are crucial for the successful implementation of bioremediation strategies.
Salinity can have a profound impact on microbial activity and, consequently, on the bioremediation of pollutants. High salinity can lead to cellular dehydration and lysis in many microorganisms, thereby inhibiting their metabolic functions. frontiersin.org However, some microbes have developed mechanisms to adapt to saline environments. frontiersin.org In the context of 4-chlorophenol degradation, studies have shown that biodegradation can be achieved across a range of salinities, for instance, from 0% to 3.0% NaCl (w/v) by photosynthetic bacteria. nih.govtandfonline.com Low concentrations of salinity (e.g., 100 mg/L NaCl) in wastewater treatment processes have been observed to have a slight inhibitory effect on the reduction of some nutrients and organic matter, although the degradation of 4-chlorophenol itself remained effective. nih.gov Conversely, high salinity has been shown to restrain the biodegradation of other aromatic compounds, leading to a decrease in the diversity of the microbial community and the activity of soil enzymes. frontiersin.org
The presence of co-substrates and adequate nutrient availability are critical for the microbial degradation of 4-chlorophenol. Many bacteria that degrade this compound do so through cometabolism, where they rely on another carbon source for growth and energy. researchgate.net The addition of co-substrates like glucose, sucrose, and sodium glutamate (B1630785) has been shown to accelerate the biodegradation of 4-chlorophenol. nih.govnih.govtandfonline.comresearchgate.netusm.my For example, the use of glucose as a co-substrate with Pseudomonas putida enabled the complete removal of 4-chlorophenol at concentrations of 50, 150, and 200 mg/L. researchgate.net Similarly, photosynthetic bacteria demonstrated a maximum 4-chlorophenol degradation rate of 96.99% in the presence of glucose. nih.govtandfonline.com The availability of essential nutrients, such as a source of nitrogen and phosphorus, is also fundamental for sustaining microbial populations and their degradative activities.
| Co-substrate | Microorganism/System | Effect on 4-Chlorophenol Degradation |
|---|---|---|
| Glucose | Photosynthetic bacteria | Accelerated biodegradation, achieving up to 96.99% removal. nih.govtandfonline.com |
| Glucose | Pseudomonas putida | Facilitated total removal of 4-chlorophenol at various concentrations. researchgate.net |
| Sucrose | Acclimated activated sludge | Enhanced biodegradation performance, with a higher rate constant compared to glucose at high 4-chlorophenol concentrations. usm.my |
| Sodium Glutamate | Pseudomonas putida | Greatly enhanced overall phenol (B47542) degradation and 4-chlorophenol transformation rates by attenuating toxicity. nih.gov |
Enzymatic Degradation of Chlorophenols (e.g., Laccase-catalyzed Dechlorination)
Enzymatic degradation offers a promising alternative to whole-cell bioremediation, with laccases being a key group of enzymes studied for their ability to degrade chlorophenols. nih.gov Laccases are multi-copper oxidases that can catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. nih.gov
The mechanism of laccase-catalyzed degradation of chlorophenols involves the generation of free radicals. nih.gov Laccase oxidizes the phenolic substrate, which then leads to the formation of phenoxy radicals. These radicals can undergo further non-enzymatic reactions, such as polymerization, which results in the formation of dimers and polymers that are less soluble and less toxic. researchgate.net This process can also lead to dechlorination through oxidative coupling reactions. nih.gov The efficiency of laccase in degrading chlorophenols is dependent on the position of the chlorine substituents, with para- and ortho-substituted chlorophenols being more susceptible to enzymatic attack than meta-substituted ones. nih.gov The degradation process is also influenced by reaction conditions such as pH, with harsh pH levels potentially hindering the production of free radicals and reducing the extent of dechlorination. nih.gov
Synergistic Approaches in Bioremediation (e.g., Plasma-enhanced Bioremediation)
Conventional bioremediation of 4-chlorophenol (4-CP) is often hindered by the compound's toxicity to microorganisms, leading to long degradation times. woodresearch.sknih.gov Plasma-enhanced bioremediation is a synergistic approach that couples the chemical prowess of non-thermal atmospheric-pressure plasma (NTAP) with biological degradation to overcome this limitation.
The core mechanism involves a pre-treatment step where NTAP generates electrically neutral reactive species. These species interact with the 4-chlorophenol molecules, breaking them down into less toxic and more biodegradable intermediates. woodresearch.skumsha.ac.ir This initial conversion reduces the toxicity barrier that typically impedes microbial action. woodresearch.sk
Research has demonstrated that treating a 2.0 mM solution of 4-CP with neutral reactive species from NTAP resulted in its conversion to several derivatives, including 4-chlorocatechol (4-CC), 4-chlororesorcinol, and hydroquinone. woodresearch.skumsha.ac.ir While 4-CP is highly resistant to degradation by bacteria such as Pseudomonas putida, these plasma-generated intermediates are more amenable to microbial consumption. woodresearch.sk In one study, when this pre-treated solution was introduced to P. putida, the 4-CP concentration was reduced to just 0.017 mM after 48 hours. In contrast, the untreated 2.0 mM 4-CP solution was barely degraded by the same microbial culture. woodresearch.sknih.govresearchgate.net
This synergistic effect is twofold:
This combination of physical (plasma) and biological processes represents a promising strategy for efficiently removing recalcitrant compounds like sodium;4-chlorophenolate from industrial wastewater and contaminated environments. umsha.ac.ir
Adsorption Processes
Adsorption is a widely employed physicochemical process for the removal of organic pollutants like 4-chlorophenol from aqueous solutions due to its operational simplicity and high efficiency. umsha.ac.ir The process involves the accumulation of the adsorbate (4-chlorophenol) onto the surface of a solid adsorbent.
Adsorption Isotherms and Kinetic Models
To understand and optimize the adsorption process, equilibrium and kinetic models are used to describe the interaction between 4-chlorophenol and the adsorbent. Adsorption isotherms provide insight into the distribution of adsorbate molecules between the liquid and solid phases at equilibrium, while kinetic models describe the rate of adsorption. umsha.ac.ir
Langmuir and Freundlich Isotherms
The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. researchgate.netnih.gov It suggests that once a molecule occupies a site, no further adsorption can take place at that site. The model is often suitable for describing chemisorption or physical adsorption on surfaces with uniform energy sites. researchgate.net
The Freundlich isotherm is an empirical model that applies to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. nih.govresearchgate.net Unlike the Langmuir model, it does not assume monolayer coverage and is applicable to multilayer adsorption. umsha.ac.ir
Studies on the adsorption of 4-chlorophenol onto various activated carbons have shown that both models can effectively describe the equilibrium data, though one may provide a slightly better fit depending on the specific adsorbent and conditions. woodresearch.sk For instance, the adsorption of 4-CP on activated carbons derived from hornbeam wood was well-represented by both models, with the Langmuir model showing a marginally better correlation coefficient (R²). woodresearch.sk
Table 1: Langmuir and Freundlich Isotherm Parameters for 4-Chlorophenol Adsorption
| Adsorbent | Isotherm Model | Parameters | Value | Reference |
|---|---|---|---|---|
| Activated Carbon (Hornbeam Wood) | Langmuir | qₘ (mmol/g) | 4.369 | woodresearch.sk |
| Kₗ (L/mmol) | 0.442 | woodresearch.sk | ||
| Freundlich | K₣ ((mmol/g)(L/mmol)¹/ⁿ) | 0.025 | woodresearch.sk | |
| n | 1.401 | woodresearch.sk | ||
| Activated Carbon (Date Pits) | Langmuir | qₘ (mg/g) | 525 | nih.gov |
| Kₗ (L/mg) | - | nih.gov |
Note: qₘ represents the maximum monolayer adsorption capacity, Kₗ is the Langmuir constant related to the energy of adsorption, K₣ is the Freundlich constant indicative of adsorption capacity, and n is the Freundlich constant related to adsorption intensity.
Pseudo-First and Pseudo-Second Order Kinetics
The rate at which 4-chlorophenol is adsorbed onto a material is crucial for designing treatment systems. The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. researchgate.net
The pseudo-second-order model is based on the assumption that the rate-limiting step is chemisorption involving valency forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.govresearchgate.net This model is frequently found to be more suitable for describing the adsorption kinetics of chlorophenols. nih.govresearchgate.net Studies consistently show that the pseudo-second-order equation provides a better fit for the kinetic data of 4-CP adsorption on various activated carbons, indicating that the adsorption process is likely dominated by chemisorption. woodresearch.sknih.gov
Table 2: Kinetic Model Parameters for 4-Chlorophenol Adsorption
| Adsorbent | Kinetic Model | Parameter | Value | R² | Reference |
|---|---|---|---|---|---|
| Activated Carbon (Hornbeam Wood) | Pseudo-Second Order | k₂ (g/mmol·min) | - | >0.99 | woodresearch.sk |
| Activated Carbon (Date Pits) | Pseudo-Second Order | k₂ (g/mg·min) | - | - | nih.gov |
| Activated Carbon (Pistachio Shells) | Pseudo-Second Order | k₂qₑ (min⁻¹) | 0.15-0.58 | - | nih.gov |
Note: k₂ is the rate constant of pseudo-second-order adsorption. R² is the correlation coefficient.
Adsorbent Materials and Surface Modification
The choice of adsorbent material is critical for the efficiency and economic viability of the adsorption process. Activated carbons are the most widely used adsorbents due to their high surface area and porous structure. woodresearch.sk
Activated Carbons (from various precursors)
Activated carbons can be produced from a wide variety of carbonaceous raw materials, often referred to as precursors. The properties of the final activated carbon, such as surface area, pore volume, and surface chemistry, are heavily influenced by the nature of the precursor and the activation method used (physical or chemical). nih.gov
Lignocellulosic materials, including agricultural by-products and wood, are excellent and often low-cost precursors for producing effective activated carbons. researchgate.net Research has demonstrated the successful use of materials like hornbeam wood, date pits, and pistachio shells for preparing activated carbons with high adsorption capacities for 4-chlorophenol. woodresearch.sknih.govnih.gov For example, activated carbon derived from date pits using phosphoric acid activation exhibited a high surface area of 1707 m²/g and a remarkable maximum adsorption capacity of 525 mg/g for 4-CP. nih.gov
Table 3: Comparison of Activated Carbons from Different Precursors for 4-Chlorophenol Removal
| Precursor Material | Activation Method | BET Surface Area (m²/g) | Max. Adsorption Capacity (qₘ) | Reference |
|---|---|---|---|---|
| Hornbeam Wood | KOH Activation | - | 4.37 mmol/g | woodresearch.sk |
| Date Pits | H₃PO₄ Activation | 1707 | 525 mg/g | nih.gov |
| Pistachio Shells | NaOH Activation | 939 - 1936 | - | nih.gov |
| Date Stones (Ghars variety) | H₃PO₄ Activation | 502 - 604 | 28.57 mg/g | researchgate.net |
Surface modification can further enhance the performance of activated carbons. Techniques such as acid/alkaline treatment, metal impregnation, or plasma treatment can alter the surface chemistry by introducing or modifying functional groups. nih.govscielo.br For instance, functionalizing powdered activated carbon with amine groups has been shown to create effective adsorbents for 4-chlorophenol, with the amine groups interacting with the adsorbate molecules through hydrogen bonding and electrostatic interactions. nih.gov
Graphene-based Adsorbents (e.g., Nano Graphene Oxide)
Graphene, a single layer of graphite, and its derivatives like graphene oxide (GO) have emerged as highly effective adsorbents for environmental remediation due to their unique two-dimensional structure and exceptional physicochemical properties. nih.gov Nano graphene oxide (NGO) has demonstrated significant potential for the removal of 4-chlorophenol from aqueous solutions. researchgate.net The high efficiency of NGO is attributed to its nanometer-sized pores and large surface area, which provide ample active sites for adsorption. researchgate.net
In batch studies, graphene oxide has shown rapid adsorption of 4-chlorophenol, with equilibrium being reached in as little as 20 minutes. d-nb.info Research has indicated that a dosage of 0.4 g/L of graphene oxide can achieve 90% removal of a 10 mg/L 4-chlorophenol solution within 5 minutes at a pH of 8. d-nb.info Continuous fixed-bed column studies have further confirmed the effectiveness of NGO, with a maximum adsorption capacity of 145.2 mg/g being achieved for a 5 mg/L 4-chlorophenol solution at a flow rate of 1 mL/min and a bed depth of 15 cm. researchgate.netpubcompare.ai The adsorption process is influenced by several factors, including the initial concentration of 4-chlorophenol, the depth of the adsorbent bed, and the flow rate of the solution. researchgate.net
The adsorption mechanism of 4-chlorophenol onto graphene-based materials is believed to involve π-π stacking interactions between the benzene (B151609) ring of the 4-chlorophenol molecule and the sp2-hybridized carbon atoms of the graphene sheet. researchgate.net Additionally, hydrogen bonding may occur between the hydroxyl group of 4-chlorophenol and the oxygen-containing functional groups on the surface of graphene oxide. researchgate.net
Interactive Data Table: Performance of Graphene-Based Adsorbents for 4-Chlorophenol Removal
| Adsorbent | Initial Concentration (mg/L) | Adsorbent Dosage (g/L) | pH | Contact Time (min) | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Reference |
| Graphene Oxide | 10 | 0.4 | 8 | 5 | 90 | - | d-nb.info |
| Nano Graphene Oxide | 5 | - | 6-7 | - | - | 145.2 | researchgate.netpubcompare.ai |
| Nano Graphene Oxide | 5-25 | - | 6-7 | - | 38.7-48.34 | 116.84-449.98 | researchgate.net |
| Graphite Oxide | 30 | 0.8 | Neutral | 100 | 92 | - | researchgate.netresearchgate.net |
| Graphene Oxide | 30 | 0.8 | Neutral | 100 | 97 | - | researchgate.netresearchgate.net |
Functionalized Nanoporous Silica (B1680970) Materials
Functionalized nanoporous silica materials, such as SBA-15 and MCM-48, have garnered attention as effective adsorbents for the removal of chlorophenols from aqueous solutions. researchgate.netd-nb.infodeswater.comresearchgate.net The high surface area, large pore volume, and tunable pore size of these materials make them excellent candidates for modification with functional groups that can enhance their adsorption capacity and selectivity for specific pollutants. researchgate.net
Amine functionalization of SBA-15 and MCM-48 has been shown to significantly improve their adsorption capabilities for 2-chlorophenol (B165306) and 2,4-dichlorophenol (B122985). researchgate.net The introduction of amine groups, such as 3-(trimethoxysilyl)propyl amine and tetraethylenepentamine, creates favorable interactions with the chlorophenol molecules. researchgate.net Studies have demonstrated that amino-functionalized SBA-15 exhibits a higher adsorption capacity for 4-chlorophenol compared to its unmodified counterpart. d-nb.info This enhancement is attributed to the more favorable interactions between the 4-chlorophenol and the alkaline properties of the modified silica surface. d-nb.info A linear relationship has been observed between the adsorption capacity and the nitrogen-to-silica (N/SiO2) ratio, indicating that the density of amine functionalization plays a crucial role in the adsorption process. researchgate.net
Similarly, the incorporation of thiol groups into the structure of SBA-15 has also been found to increase the adsorption capacity for phenol derivatives. deswater.com The presence of both amine and thiol functional groups leads to a greater adsorption capacity than that of pure SBA-15. researchgate.net
Interactive Data Table: Adsorption of Chlorophenols on Functionalized Nanoporous Silica
| Adsorbent | Pollutant | Functional Group | Key Finding | Reference |
| SBA-15 | 4-chlorophenol | Amino | Higher adsorption capacity than unmodified SBA-15. | d-nb.info |
| SBA-15 | Phenol Derivatives | Amine and Thiol | Adsorption capacity is greater than pure SBA-15. | researchgate.netdeswater.com |
| MCM-48 | 2-chlorophenol | Amino | Significant adsorption observed. | researchgate.net |
| MCM-48 | 2,4-dichlorophenol | Amino | Significant adsorption observed. | researchgate.net |
Physicochemical Parameters Affecting Adsorption
The pH of the solution is a critical parameter that significantly influences the adsorption of 4-chlorophenol by affecting the surface charge of the adsorbent and the speciation of the adsorbate. deswater.comsci-hub.st The adsorption of phenolic compounds is generally more effective in an acidic environment and tends to remain relatively constant in a pH range of 2 to approximately 6-7. sci-hub.st
For 4-chlorophenol, which has a pKa of around 9.4, it exists predominantly in its molecular form at pH values below its pKa. nih.gov In this state, it can be readily adsorbed onto surfaces. However, as the pH increases above the pKa, 4-chlorophenol dissociates into the 4-chlorophenolate anion. nih.gov This leads to increased electrostatic repulsion between the negatively charged phenolate (B1203915) ions and a negatively charged adsorbent surface, resulting in a decrease in adsorption efficiency. deswater.comnih.gov
Studies on various adsorbents have confirmed this trend. For instance, the adsorption of 4-chlorophenol on activated carbons derived from hornbeam wood was found to decrease as the pH increased from 2 to 11. deswater.com Similarly, with graphene oxide, the maximum adsorption of 4-chlorophenol occurred at a pH of 7, with a reduction in efficiency at pH values greater than 7 due to ionization. researchgate.net In the case of amine-functionalized activated carbon, optimal removal of 4-chlorophenol was observed at a pH of 3. nih.gov
The initial concentration of sodium;4-chlorophenolate and the contact time between the adsorbent and the solution are crucial factors that govern the adsorption process. The removal of 4-chlorophenol generally increases with an increase in both initial concentration and contact time until equilibrium is reached. orientjchem.org
At the beginning of the adsorption process, a rapid uptake of 4-chlorophenol is typically observed due to the availability of a large number of vacant active sites on the adsorbent surface. orientjchem.org As these sites become occupied, the rate of adsorption slows down until a state of dynamic equilibrium is achieved, where the rate of adsorption equals the rate of desorption. orientjchem.org For example, in the adsorption of 4-chlorophenol onto activated carbon from Prosopis africana seed hulls, a very rapid increase in removal was seen at the start, followed by a much slower uptake period until equilibrium was established. orientjchem.org
The initial concentration of the adsorbate provides the driving force to overcome the mass transfer resistance between the aqueous and solid phases. pubcompare.ai An increase in the initial concentration of 4-chlorophenol has been shown to lead to a higher adsorption capacity. pubcompare.ai However, the percentage of removal may decrease at higher concentrations. pubcompare.ai For instance, when using nano graphene oxide, increasing the initial 4-chlorophenol concentration from 5 to 25 mg/L resulted in an increase in adsorption capacity from 116.84 to 449.98 mg/g, but the removal percentage decreased from 48.34% to 38.7%. pubcompare.ai The time to reach saturation also tends to decrease with higher initial concentrations. researchgate.net
The temperature at which adsorption occurs can significantly influence the efficiency of the process and provides insight into its thermodynamic nature, indicating whether it is an endothermic (heat-absorbing) or exothermic (heat-releasing) process.
An endothermic adsorption process is favored by an increase in temperature, leading to a higher adsorption capacity. This suggests that the process is spontaneous and that higher temperatures provide the necessary energy for the adsorbate molecules to bind to the adsorbent surface. researchgate.net For example, the adsorption of 4-chlorophenol onto activated carbon derived from dried date pits was found to be an endothermic and spontaneous process. researchgate.net Similarly, the adsorption of 2-chlorophenol onto bone char was also determined to be endothermic, with the process being more favorable at higher temperatures.
Conversely, an exothermic adsorption process is hindered by an increase in temperature, resulting in a lower adsorption capacity. This indicates that the adsorption process is spontaneous and releases heat. nih.gov For instance, a thermodynamic study on the adsorption of 4-chlorophenol onto modified activated carbon revealed the process to be exothermic and spontaneous. nih.gov Another study on the adsorption of 4-chlorophenol on Amberlite XAD-4 resin also concluded that the process was exothermic.
The ionic strength of the solution, which is a measure of the concentration of ions, can influence the adsorption of sodium;4-chlorophenolate by affecting the interactions between the adsorbate and the adsorbent surface. The effect of ionic strength can vary depending on the nature of the adsorbent and the adsorbate. researchgate.net
In some cases, an increase in ionic strength can lead to an enhanced adsorption capacity. This can be attributed to a "salting-out" effect, where the presence of salt ions in the solution reduces the solubility of the organic adsorbate, thereby promoting its transfer to the adsorbent surface. For example, the adsorption of 4-chlorophenol onto surfactant-modified Iraqi bauxite (B576324) increased with increasing ionic strength. This was explained by the aggregation of 4-chlorophenol molecules due to the salt, which reduces their volume and increases their hydrophobicity. Furthermore, the electrolyte can screen the electrostatic repulsion between the adsorbate and the adsorbent surface.
However, in other instances, increasing the ionic strength has been observed to have no significant effect on the adsorption capacity. researchgate.net For example, the adsorption of 4-chlorophenol on multi-walled carbon nanotubes was not affected by an increase in the ionic strength of the solution. researchgate.net This suggests that for certain adsorbent-adsorbate systems, electrostatic interactions may not be the dominant mechanism of adsorption. researchgate.net
Adsorption Mechanisms (e.g., π-π Dispersion, Hydrogen Bonding, Electrostatic Interactions)
The adsorption of 4-chlorophenol (4-CP), the acidic form of sodium;4-chlorophenolate, onto various materials is governed by a combination of complex intermolecular forces. The specific mechanisms at play are highly dependent on the properties of both the adsorbent material and the surrounding aqueous environment, such as pH.
Key adsorption mechanisms identified in the removal of 4-chlorophenol include:
π-π Dispersion Forces: These interactions occur between the π-electrons of the aromatic ring in the 4-chlorophenol molecule and the π-electrons present on the surface of certain adsorbents, such as those containing graphitic or carbonaceous structures. researchgate.net For instance, in the adsorption of chlorophenols onto single-walled carbon nanotubes (SWCNTs), π-π interactions between the benzene ring and the nanotubes are significant. acs.org The dispersion forces between the π-electrons of the phenolic ring and π-electrons in materials like activated carbon can control the adsorption mechanism. researchgate.net
Hydrogen Bonding: Hydrogen bonds can form between the hydroxyl group of the 4-chlorophenol molecule and suitable functional groups on the adsorbent surface. researchgate.net The strength and prevalence of hydrogen bonding can be a determining factor in adsorption capacity. For example, the adsorption of 4-CP on graphene oxide is stronger than on pure graphene due to hydrogen bonding. researchgate.net The formation of an internal hydrogen bond in a chlorophenol isomer occurs at the expense of intermolecular bonds, which can influence its interaction with water and adsorbent surfaces. researchgate.net The intensity of the OH stretching mode in FT-IR spectra can indicate the strength of the H-bond, with a larger spectral area for 4-CP compared to 2-CP suggesting stronger hydrogen bonding interactions. researchgate.net
Electrostatic Interactions: The pH of the solution plays a critical role in electrostatic interactions. The pKa of 4-chlorophenol is approximately 9.4. ntu.edu.tw At a pH below its pKa, it exists predominantly as the neutral molecule. Above the pKa, it deprotonates to form the 4-chlorophenolate anion. The surface charge of the adsorbent is also pH-dependent, often characterized by its point of zero charge (pHzpc). ntu.edu.tw When the pH is above the pHzpc, the adsorbent surface is typically negatively charged, and when it is below, the surface is positively charged. Electrostatic attraction or repulsion between the charged 4-chlorophenolate ion and the adsorbent surface can therefore significantly influence adsorption efficiency. researchgate.net For example, the poor performance of TiO2/WO3 in adsorbing 4-CP at pH 10 can be explained by the negative charge of both the 4-chlorophenolate ion and the catalyst surface (pHzpc of 6.4), leading to electrostatic repulsion. ntu.edu.tw
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) represent a class of effective methods for the degradation of recalcitrant organic pollutants like sodium;4-chlorophenolate. daneshyari.com These processes are characterized by the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds, often leading to their complete mineralization into carbon dioxide and water. daneshyari.comresearchgate.net
Photocatalytic Degradation
Photocatalytic degradation is an AOP that utilizes semiconductor materials to generate reactive oxygen species upon irradiation with light of suitable energy. acs.org When a semiconductor photocatalyst, such as titanium dioxide (TiO2), absorbs photons with energy equal to or greater than its band gap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. acs.org These charge carriers can then migrate to the catalyst surface and participate in redox reactions that ultimately degrade the pollutant. acs.orgacs.org This technique is considered promising for water purification as it can achieve complete mineralization of pollutants at ambient conditions and can potentially use solar radiation as an energy source. acs.org
Semiconductor Photocatalysis (e.g., TiO2, Ag/TiO2/Fe3O4, Lanthanum Oxide Nanoparticles)
A variety of semiconductor materials have been investigated for the photocatalytic degradation of 4-chlorophenol.
Titanium Dioxide (TiO2): TiO2 is the most extensively used photocatalyst due to its high efficiency, stability, non-toxicity, and low cost. acs.orgscispace.com The photocatalytic degradation of 4-CP using TiO2 follows pseudo-first-order kinetics. rsc.org The efficiency of TiO2 is influenced by factors such as its crystalline structure (anatase, rutile, or brookite), particle size, and surface area. rsc.orgsemanticscholar.org The annealing temperature during TiO2 preparation significantly impacts its morphology and, consequently, its photocatalytic activity. semanticscholar.orginternationaljournalcorner.com For instance, an optimum annealing temperature of 650°C was found to yield the highest degradation rate of 71.21% for 4-chlorophenol, as higher temperatures can cause phase transformations from the more active anatase to the less active rutile phase. semanticscholar.orginternationaljournalcorner.com
Ag/TiO2/Fe3O4 Composites: To enhance the photocatalytic activity of TiO2 and facilitate catalyst recovery, composite materials have been developed. The Ag/TiO2/Fe3O4 composite leverages the magnetic properties of iron(II,III) oxide (Fe3O4) for easy separation and the plasmonic properties of silver (Ag) to improve light absorption and charge separation. deswater.comtandfonline.com This composite has shown significantly higher activity for the photodegradation of 4-CP under UV-A irradiation compared to Degussa P25 TiO2 and Ag/TiO2. deswater.comtandfonline.com Studies have reported achieving up to 97% degradation of 4-CP in 165 minutes using Fe3O4–TiO2–Ag nanocomposites under UV irradiation. scispace.comresearchgate.net The presence of Fe and Ag ions can increase the surface area and enhance photocatalytic efficiency. scispace.com
Lanthanum Oxide Nanoparticles (La2O3): Lanthanum oxide nanoparticles (LONPs) have also been explored as a novel photocatalyst for 4-CP degradation. Under UVC/Vis irradiation, LONPs have demonstrated high removal efficiency. The degradation rate is influenced by operational parameters such as pH, catalyst dosage, and initial pollutant concentration. Optimal conditions have been identified, with the highest removal efficiency (100%) observed at pH 7, a catalyst dosage of 1 g/L, and an initial 4-CP concentration of 25 mg/L after 120 minutes of contact time. The degradation process using La2O3 follows a pseudo-first-order kinetic model.
| Photocatalyst | Radiation Source | Key Findings | Degradation Efficiency | Reference |
|---|---|---|---|---|
| TiO2 (Type B) | UV (320-400 nm) | Optimum annealing temperature of 650°C. | 71.21% in 2 hours | semanticscholar.org |
| Ag/TiO2/Fe3O4 | UV-A | Faster reaction rate than Degussa P25 TiO2 and Ag/TiO2. | ~83% degradation | deswater.com |
| Fe3O4–TiO2–Ag | UV | Maximum degradation with 0.3% Fe³⁺ and 2% Ag⁺. | 97% in 165 minutes | scispace.comresearchgate.net |
| Lanthanum Oxide (La2O3) | UVC/Vis | Optimal conditions: pH 7, 1 g/L catalyst, 25 mg/L 4-CP. | 100% in 120 minutes |
Visible-Light Driven Photocatalysis (e.g., Graphitic Carbon Nitride-based Nanocomposites)
A significant limitation of wide-bandgap semiconductors like TiO2 is that they are primarily activated by UV light, which constitutes only a small fraction of the solar spectrum. To overcome this, materials that can be activated by visible light have been developed.
Graphitic Carbon Nitride (g-C3N4): Graphitic carbon nitride (g-C3N4 or GCN) is a promising metal-free, visible-light-responsive photocatalyst. mdpi.comresearchgate.netnih.govresearchgate.net However, the performance of pristine GCN can be limited by factors such as rapid recombination of photogenerated charge carriers. nih.govresearchgate.net
GCN-based Nanocomposites: To enhance its efficiency, GCN is often modified by creating nanocomposites or introducing structural defects.
GCN/Silver Nanocomposites: Composites of GCN with silver-based compounds (e.g., Ag2CrO4) have shown synergistic effects, leading to enhanced photocatalytic degradation of 4-CP. mdpi.comresearchgate.net For example, a urea-derived GCN/0.3Ag2CrO4 nanocomposite exhibited a degradation rate constant 52.8 times higher than that of the pristine urea-derived GCN under royal blue LED irradiation. mdpi.com
Vacancy Engineering in GCN: Introducing carbon vacancies into GCN nanosheets (Vc-GCN) has been shown to improve carrier separation, enhance light absorption, and provide more reactive sites. nih.gov This modification resulted in a 2.3-fold enhancement in the degradation of 4-CP compared to pristine GCN. nih.gov
TiO2/g-C3N4 Z-Scheme Heterojunction: Creating a Z-scheme heterojunction between TiO2 and g-C3N4 improves charge carrier separation, inhibiting recombination and boosting quantum efficiency. biointerfaceresearch.com This hybrid photocatalyst showed a 44.8% improvement in photocatalytic activity under visible radiation compared to pure TiO2. biointerfaceresearch.com
| Photocatalyst | Light Source | Key Findings | Performance Metric | Reference |
|---|---|---|---|---|
| Urea-derived GCN/0.3Ag2CrO4 | Royal Blue LED (450 nm) | Synergistic effect enhances degradation. | k = 2.64 × 10⁻² min⁻¹ (52.8x higher than pristine GCN) | mdpi.com |
| Vc-GCN (Carbon Vacancies) | Visible Light | Improved carrier separation and light absorption. | 2.3-fold enhancement over pristine GCN | nih.gov |
| TiO2/g-C3N4 | Visible Radiation | Z-scheme heterojunction improves charge separation. | 44.8% improvement over pure TiO2 | biointerfaceresearch.com |
Oxidant-Assisted Photocatalysis (e.g., Sodium Hypochlorite, Hydrogen Peroxide)
The efficiency of photocatalytic degradation can be further improved by adding external oxidizing agents. These agents can trap the photogenerated electrons, thereby reducing electron-hole recombination and often generating additional reactive radicals.
Hydrogen Peroxide (H2O2): The addition of H2O2 to a photocatalytic system (e.g., UV/TiO2) can significantly enhance the degradation rate of 4-chlorophenol. daneshyari.com Hydrogen peroxide acts as an efficient electron acceptor, preventing recombination and generating hydroxyl radicals (•OH) upon reaction with conduction band electrons. The combination of microwave irradiation and hydrogen peroxide in a photocatalytic reactor has been shown to achieve the best degradation performance. daneshyari.com In UV/H2O2 systems without a semiconductor, H2O2 undergoes photolysis to produce •OH, which greatly enhances the degradation rate compared to UV irradiation alone. scribd.com However, an excessive concentration of H2O2 can have an inhibitory effect, as it can act as a scavenger of •OH radicals. scribd.com
Quantum Efficiency Analysis in Photocatalytic Reactors
Quantum efficiency (QE) is a critical parameter for evaluating the performance of a photocatalytic reactor. It is defined as the ratio of the number of molecules of a pollutant degraded to the number of photons absorbed by the photocatalyst. acs.orgconicet.gov.ar A thorough analysis of QE provides insight into how effectively the absorbed light is utilized in the degradation process.
Studies on the photocatalytic degradation of 4-chlorophenol in TiO2 slurry reactors have analyzed the influence of various operating variables on quantum efficiency:
pH: The pH of the solution has a significant impact. The best efficiencies for 4-CP degradation were obtained in acidic conditions. acs.org
Catalyst Loading: Quantum efficiency is dependent on the catalyst concentration. The highest efficiency was observed at the highest employed catalyst loading (1.0 g/L). acs.orgconicet.gov.ar
Irradiation Intensity: The efficiency was found to be highest at the lowest level of irradiation. acs.orgconicet.gov.ar This is because at very high light intensities, the rate of electron-hole generation can exceed the rate at which they can be utilized in surface reactions, leading to increased recombination and thus lower efficiency.
Calculating the apparent quantum efficiency (AQE) is a method used to evaluate and compare the performance of different photocatalysts under specific light wavelengths. researchgate.net
Key Operational Parameters (Catalyst Dose, pH, Oxidant Concentration, Irradiation Wavelength/Intensity)
The efficiency of photocatalytic degradation of sodium;4-chlorophenolate is significantly influenced by several key operational parameters. Optimizing these parameters is crucial for maximizing the removal of this pollutant from aqueous solutions.
Catalyst Dose: The concentration of the photocatalyst plays a critical role in the degradation process. An increase in catalyst dosage generally leads to a higher degradation rate due to the increased number of active sites available for the reaction. However, beyond an optimal concentration, the degradation efficiency may decrease. This is attributed to the increased turbidity of the solution, which can scatter the light and reduce its penetration, as well as the potential for catalyst particle agglomeration, which reduces the effective surface area.
pH: The pH of the solution can affect the surface charge of the photocatalyst and the chemical form of the target pollutant, thereby influencing the adsorption of the substrate onto the catalyst surface. For the degradation of 4-chlorophenol, the highest removal efficiency is often observed around a neutral pH of 7. mdpi.com Under acidic or alkaline conditions, the degradation rate can decrease due to electrostatic repulsion between the catalyst surface and the ionized form of the 4-chlorophenol molecule. mdpi.com
Irradiation Wavelength/Intensity: The wavelength of the irradiation source is a critical factor, as the photocatalyst can only be activated by photons with energy equal to or greater than its band gap energy. The intensity of the irradiation also directly affects the rate of electron-hole pair generation in the photocatalyst. Higher light intensity generally leads to a higher degradation rate, up to a certain point where the reaction becomes limited by other factors such as mass transfer.
The following table summarizes the effect of various operational parameters on the photocatalytic degradation of 4-chlorophenol based on findings from different studies.
Fenton and Fenton-like Processes
Fenton and Fenton-like processes are advanced oxidation processes that utilize the reaction between iron catalysts and hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH), which can effectively degrade a wide range of organic pollutants, including sodium;4-chlorophenolate. In the classic Fenton reaction, ferrous ions (Fe²⁺) react with hydrogen peroxide to produce hydroxyl radicals. In Fenton-like reactions, other forms of iron, such as ferric ions (Fe³⁺) or zero-valent iron (ZVI), are used as catalysts. whiterose.ac.ukwhiterose.ac.uk
The degradation of 4-chlorophenol via Fenton's oxidation has been shown to be effective, with optimal conditions leading to significant removal of the parent compound and reduction in total organic carbon (TOC) and chemical oxygen demand (COD). researchgate.net One study found that at optimal conditions of pH 5, with 6 mM of H₂O₂ and 0.3 mM of Fe²⁺, a 90% degradation of 4-chlorophenol was achieved, along with 54% TOC removal and 45% COD removal within 30 minutes. researchgate.net
The efficiency of Fenton and Fenton-like processes is influenced by several factors, including the initial pH of the solution, the concentrations of the iron catalyst and hydrogen peroxide, and the reaction temperature. The process is typically most effective under acidic conditions. nih.gov
The following table presents data on the degradation of 4-chlorophenol using a Fenton-like process with an iron/ordered mesoporous carbon catalyst. nih.gov
Electrochemical Degradation
Reactor Design and Optimization
The design and optimization of the electrochemical reactor are critical for the efficient degradation of sodium;4-chlorophenolate. Different reactor configurations, such as two-electrode and three-electrode diaphragm systems, have been investigated. nih.gov A three-electrode system has been shown to exhibit higher degradation percentages for 4-chlorophenol compared to a two-electrode system. nih.gov The performance of these systems can be further improved by feeding with gases like hydrogen and air to promote combined reduction and oxidation processes. nih.gov
Batch reactors are commonly used for laboratory-scale studies to investigate the influence of various operating parameters. researchgate.net For continuous treatment, flow-by reactors are employed. researchgate.net The optimization of reactor design involves considering factors such as the electrode surface area to reactor volume ratio, the distance between electrodes, and the hydrodynamic conditions within the reactor to ensure efficient mass transport of the pollutant to the electrode surface.
The following table compares the performance of two different diaphragm electrolysis systems for the degradation of 4-chlorophenol. nih.gov
Electrode Materials (e.g., Sn/Sb-Mn-GAC)
The choice of electrode material is a crucial factor that determines the efficiency and mechanism of the electrochemical degradation of sodium;4-chlorophenolate. Anode materials with high oxygen evolution overpotential, such as boron-doped diamond (BDD) and certain mixed metal oxides, are preferred as they promote the generation of hydroxyl radicals, leading to more efficient oxidation of organic pollutants. researchgate.net
Composite electrode materials have been developed to enhance the degradation efficiency. For instance, a three-dimensional electrochemical reactor using honeycomb block activated carbon (AC) with Ti-Cu-Ni-Zn-Sb-Mn particle electrodes has been shown to be highly effective for the degradation of p-aminophenol, a related aromatic compound. While specific data for a Sn/Sb-Mn-GAC electrode on 4-chlorophenol degradation was not found in the provided search results, the principle of using multi-component metal oxide coatings on a stable substrate like granular activated carbon (GAC) is a promising approach. These materials can offer a large surface area and high catalytic activity.
The following table provides an overview of different electrode materials used for the electrochemical degradation of chlorophenols and their general performance characteristics.
Mechanistic Aspects of Electrochemical Oxidation
The electrochemical oxidation of 4-chlorophenol proceeds through a complex series of reactions involving the generation of highly reactive hydroxyl radicals (•OH) at the anode surface. These radicals attack the aromatic ring of the 4-chlorophenol molecule, leading to its degradation. The degradation pathway typically involves several intermediate products before complete mineralization to carbon dioxide, water, and chloride ions.
The initial steps of the oxidation often involve the hydroxylation of the aromatic ring, leading to the formation of hydroxylated intermediates such as hydroquinone and benzoquinone. electrochemsci.org This is followed by the opening of the aromatic ring, which results in the formation of short-chain carboxylic acids like maleic acid, fumaric acid, oxalic acid, and formic acid. electrochemsci.org These carboxylic acids are then further oxidized to CO₂ and H₂O.
In systems that also employ a cathode with reductive capabilities, a parallel pathway of reductive dechlorination can occur, where the chlorine atom is removed from the 4-chlorophenol molecule to form phenol, which is then subsequently oxidized. electrochemsci.org
The main intermediates identified during the electrochemical oxidation of 4-chlorophenol include:
Microwave-Enhanced Advanced Oxidation Processes
Microwave (MW) irradiation can be combined with advanced oxidation processes (AOPs) to enhance the degradation of recalcitrant organic pollutants like sodium;4-chlorophenolate. The synergistic effect of microwaves with oxidants such as hydrogen peroxide (H₂O₂), or in conjunction with photocatalysis (MW/UV/TiO₂), can lead to significantly higher degradation efficiencies. nih.govnih.gov Microwaves can accelerate the decomposition of H₂O₂ to form hydroxyl radicals and can also increase the reaction rates by providing rapid and uniform heating.
The efficiency of microwave-enhanced AOPs is dependent on several factors, including the microwave power, reaction temperature, initial concentration of the pollutant, and the concentration of the oxidant. mdpi.comxjournals.com Studies have shown that the degradation of 4-chlorophenol in a MW-H₂O₂ system follows pseudo-first-order kinetics, with the reaction rate constant increasing significantly with temperature. mdpi.com For instance, the observed reaction rate constant for 4-chlorophenol degradation increased by a factor of 10 when the temperature was raised from 120 °C to 180 °C. mdpi.com
The following table presents data on the degradation of 4-chlorophenol using a microwave-enhanced process with hydrogen peroxide. mdpi.com
Compound Names
Key Operational Parameters (Catalyst Dose, pH, Oxidant Concentration, Irradiation Wavelength/Intensity)
The efficiency of photocatalytic degradation of sodium;4-chlorophenolate is significantly influenced by several key operational parameters. Optimizing these parameters is crucial for maximizing the removal of this pollutant from aqueous solutions.
Catalyst Dose: The concentration of the photocatalyst plays a critical role in the degradation process. An increase in catalyst dosage generally leads to a higher degradation rate due to the increased number of active sites available for the reaction. However, beyond an optimal concentration, the degradation efficiency may decrease. This is attributed to the increased turbidity of the solution, which can scatter the light and reduce its penetration, as well as the potential for catalyst particle agglomeration, which reduces the effective surface area.
pH: The pH of the solution can affect the surface charge of the photocatalyst and the chemical form of the target pollutant, thereby influencing the adsorption of the substrate onto the catalyst surface. For the degradation of 4-chlorophenol, the highest removal efficiency is often observed around a neutral pH of 7. mdpi.com Under acidic or alkaline conditions, the degradation rate can decrease due to electrostatic repulsion between the catalyst surface and the ionized form of the 4-chlorophenol molecule. mdpi.com
Irradiation Wavelength/Intensity: The wavelength of the irradiation source is a critical factor, as the photocatalyst can only be activated by photons with energy equal to or greater than its band gap energy. The intensity of the irradiation also directly affects the rate of electron-hole pair generation in the photocatalyst. Higher light intensity generally leads to a higher degradation rate, up to a certain point where the reaction becomes limited by other factors such as mass transfer.
The following table summarizes the effect of various operational parameters on the photocatalytic degradation of 4-chlorophenol based on findings from different studies.
Fenton and Fenton-like Processes
Fenton and Fenton-like processes are advanced oxidation processes that utilize the reaction between iron catalysts and hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH), which can effectively degrade a wide range of organic pollutants, including sodium;4-chlorophenolate. In the classic Fenton reaction, ferrous ions (Fe²⁺) react with hydrogen peroxide to produce hydroxyl radicals. In Fenton-like reactions, other forms of iron, such as ferric ions (Fe³⁺) or zero-valent iron (ZVI), are used as catalysts. whiterose.ac.ukwhiterose.ac.uk
The degradation of 4-chlorophenol via Fenton's oxidation has been shown to be effective, with optimal conditions leading to significant removal of the parent compound and reduction in total organic carbon (TOC) and chemical oxygen demand (COD). researchgate.net One study found that at optimal conditions of pH 5, with 6 mM of H₂O₂ and 0.3 mM of Fe²⁺, a 90% degradation of 4-chlorophenol was achieved, along with 54% TOC removal and 45% COD removal within 30 minutes. researchgate.net
The efficiency of Fenton and Fenton-like processes is influenced by several factors, including the initial pH of the solution, the concentrations of the iron catalyst and hydrogen peroxide, and the reaction temperature. The process is typically most effective under acidic conditions. nih.gov
The following table presents data on the degradation of 4-chlorophenol using a Fenton-like process with an iron/ordered mesoporous carbon catalyst. nih.gov
Electrochemical Degradation
Reactor Design and Optimization
The design and optimization of the electrochemical reactor are critical for the efficient degradation of sodium;4-chlorophenolate. Different reactor configurations, such as two-electrode and three-electrode diaphragm systems, have been investigated. nih.gov A three-electrode system has been shown to exhibit higher degradation percentages for 4-chlorophenol compared to a two-electrode system. nih.gov The performance of these systems can be further improved by feeding with gases like hydrogen and air to promote combined reduction and oxidation processes. nih.gov
Batch reactors are commonly used for laboratory-scale studies to investigate the influence of various operating parameters. researchgate.net For continuous treatment, flow-by reactors are employed. researchgate.net The optimization of reactor design involves considering factors such as the electrode surface area to reactor volume ratio, the distance between electrodes, and the hydrodynamic conditions within the reactor to ensure efficient mass transport of the pollutant to the electrode surface.
The following table compares the performance of two different diaphragm electrolysis systems for the degradation of 4-chlorophenol. nih.gov
Electrode Materials (e.g., Sn/Sb-Mn-GAC)
The choice of electrode material is a crucial factor that determines the efficiency and mechanism of the electrochemical degradation of sodium;4-chlorophenolate. Anode materials with high oxygen evolution overpotential, such as boron-doped diamond (BDD) and certain mixed metal oxides, are preferred as they promote the generation of hydroxyl radicals, leading to more efficient oxidation of organic pollutants. researchgate.net
Composite electrode materials have been developed to enhance the degradation efficiency. For instance, a three-dimensional electrochemical reactor using honeycomb block activated carbon (AC) with Ti-Cu-Ni-Zn-Sb-Mn particle electrodes has been shown to be highly effective for the degradation of p-aminophenol, a related aromatic compound. While specific data for a Sn/Sb-Mn-GAC electrode on 4-chlorophenol degradation was not found in the provided search results, the principle of using multi-component metal oxide coatings on a stable substrate like granular activated carbon (GAC) is a promising approach. These materials can offer a large surface area and high catalytic activity.
The following table provides an overview of different electrode materials used for the electrochemical degradation of chlorophenols and their general performance characteristics.
Mechanistic Aspects of Electrochemical Oxidation
The electrochemical oxidation of 4-chlorophenol proceeds through a complex series of reactions involving the generation of highly reactive hydroxyl radicals (•OH) at the anode surface. These radicals attack the aromatic ring of the 4-chlorophenol molecule, leading to its degradation. The degradation pathway typically involves several intermediate products before complete mineralization to carbon dioxide, water, and chloride ions.
The initial steps of the oxidation often involve the hydroxylation of the aromatic ring, leading to the formation of hydroxylated intermediates such as hydroquinone and benzoquinone. electrochemsci.org This is followed by the opening of the aromatic ring, which results in the formation of short-chain carboxylic acids like maleic acid, fumaric acid, oxalic acid, and formic acid. electrochemsci.org These carboxylic acids are then further oxidized to CO₂ and H₂O.
In systems that also employ a cathode with reductive capabilities, a parallel pathway of reductive dechlorination can occur, where the chlorine atom is removed from the 4-chlorophenol molecule to form phenol, which is then subsequently oxidized. electrochemsci.org
The main intermediates identified during the electrochemical oxidation of 4-chlorophenol include:
Hydroquinone
Benzoquinone
Maleic acid
Fumaric acid
Oxalic acid
Formic acid
Microwave-Enhanced Advanced Oxidation Processes
Microwave (MW) irradiation can be combined with advanced oxidation processes (AOPs) to enhance the degradation of recalcitrant organic pollutants like sodium;4-chlorophenolate. The synergistic effect of microwaves with oxidants such as hydrogen peroxide (H₂O₂), or in conjunction with photocatalysis (MW/UV/TiO₂), can lead to significantly higher degradation efficiencies. nih.govnih.gov Microwaves can accelerate the decomposition of H₂O₂ to form hydroxyl radicals and can also increase the reaction rates by providing rapid and uniform heating.
The efficiency of microwave-enhanced AOPs is dependent on several factors, including the microwave power, reaction temperature, initial concentration of the pollutant, and the concentration of the oxidant. mdpi.comxjournals.com Studies have shown that the degradation of 4-chlorophenol in a MW-H₂O₂ system follows pseudo-first-order kinetics, with the reaction rate constant increasing significantly with temperature. mdpi.com For instance, the observed reaction rate constant for 4-chlorophenol degradation increased by a factor of 10 when the temperature was raised from 120 °C to 180 °C. mdpi.com
The following table presents data on the degradation of 4-chlorophenol using a microwave-enhanced process with hydrogen peroxide. mdpi.com
Compound Names
Other Advanced Oxidative Techniques (e.g., Pulsed High Voltage Discharge)
Beyond conventional Advanced Oxidation Processes (AOPs), techniques such as pulsed high-voltage discharge (PHVD) have been developed for the degradation of refractory organic pollutants like 4-chlorophenol (4-CP). This method involves applying short, high-voltage pulses to electrodes submerged in the contaminated water, generating a non-equilibrium plasma. This plasma is a rich source of highly reactive species, including hydroxyl radicals (•OH), which are potent oxidizing agents capable of breaking down complex organic molecules. mdpi.comnih.govbohrium.com
The combination of PHVD with other oxidants, such as ozone, can create a synergistic effect, enhancing the degradation efficiency of 4-CP. nih.govbohrium.com Studies have shown that a system of pulsed high-voltage discharge coupling internal electrolysis (PHVDCIE) can increase the formation rate of hydroxyl radicals. nih.gov In this coupled system, hydrogen peroxide formed by the discharge reacts with Fe(2+) generated through cell reaction (Fenton's reaction), significantly speeding up 4-CP removal. nih.gov The degradation rate of 4-CP in these systems is influenced by factors such as ozone concentration, the presence of radical scavengers, and the distance between the electrodes. nih.gov Research indicates that the removal efficiency of 4-CP can exceed 90% after approximately 36 minutes of discharge in a PHVDCIE system. nih.gov
Identification of Transformation Products and Degradation Pathways
The degradation of sodium;4-chlorophenolate through advanced remediation strategies results in a variety of transformation products. The process typically involves initial attacks on the aromatic ring, leading to hydroxylated and dechlorinated intermediates, followed by ring cleavage, which produces smaller organic acids.
Aromatic Ring Hydroxylation and Dechlorination Products (e.g., Hydroquinone, Chlorocatechol, Resorcinol)
The initial step in the oxidative degradation of 4-chlorophenol often involves the hydroxylation of the aromatic ring. The primary products formed through this pathway are hydroquinone, 4-chlorocatechol, and, to a lesser extent, 4-chlororesorcinol. nih.govnih.govresearchgate.net The formation of these intermediates is a common feature in various advanced oxidation processes, including catalytic ozonation and pulsed high-voltage discharge. nih.govnih.gov
During pulsed high-voltage discharge treatment, it has been observed that the yield of 4-chlorocatechol is approximately twice that of hydroquinone, indicating a preferential attack at the ortho position relative to the hydroxyl group. nih.govresearchgate.net In some bacterial degradation pathways, 4-chlorophenol is initially transformed into hydroquinone and 4-chlorocatechol. nih.gov The degradation can also proceed via a hydroxyquinol pathway, which represents a novel route for the aerobic microbial breakdown of this compound. nih.gov
Key Aromatic Intermediates in 4-Chlorophenol Degradation
| Intermediate Compound | Typical Formation Pathway | References |
|---|---|---|
| Hydroquinone | Hydroxylation of the aromatic ring | nih.govnih.govresearchgate.net |
| 4-Chlorocatechol | Hydroxylation of the aromatic ring | nih.govnih.govresearchgate.netnih.gov |
| 4-Chlororesorcinol | Hydroxylation of the aromatic ring | nih.govnih.gov |
| Hydroxyquinol | Bacterial degradation | nih.gov |
Ring-Opening Products (e.g., Maleic Acid, Oxalic Acid, Succinic Acid)
Following the initial hydroxylation and dechlorination steps, the aromatic ring of the intermediate products becomes unstable and susceptible to cleavage. This ring-opening process leads to the formation of various low molecular weight (LMW) carboxylic acids. nih.govnih.gov
Identified ring-opening products include maleic acid, malonic acid, oxalic acid, acetic acid, and formic acid. nih.govnih.govnih.gov The further oxidation of these short-chain acids eventually leads to the complete mineralization of the original pollutant into carbon dioxide, water, and chloride ions. researchgate.net For instance, after 36 minutes of pulsed high-voltage discharge treatment of a 4-chlorophenol solution, over 50% of the carbon from the degraded 4-CP is converted into organic acids. nih.gov After 60 minutes, the aromatic intermediates are completely removed, with the remaining organic carbon primarily in the form of acetic and oxalic acid. nih.gov
Identified Ring-Opening Products from 4-Chlorophenol Degradation
| Product Compound | Compound Type | References |
|---|---|---|
| Maleic Acid | Dicarboxylic Acid | nih.govnih.gov |
| Oxalic Acid | Dicarboxylic Acid | nih.govnih.govnih.gov |
| Malonic Acid | Dicarboxylic Acid | nih.govnih.gov |
| Succinic Acid | Dicarboxylic Acid | researchgate.net |
| Acetic Acid | Carboxylic Acid | nih.govnih.govnih.gov |
| Formic Acid | Carboxylic Acid | nih.govnih.govnih.gov |
Mechanistic Understanding of Radical Attack and Electron Transfer
The degradation of 4-chlorophenol in advanced oxidation processes is primarily driven by the action of highly reactive species, most notably the hydroxyl radical (•OH). mdpi.comnih.gov These radicals have a high standard electrode potential, making them powerful oxidants capable of non-selectively attacking most organic pollutants. mdpi.com The oxidation of pollutants by •OH radicals occurs mainly through three mechanisms: addition to the aromatic ring, hydrogen abstraction, and electron transfer. mdpi.com
In the case of 4-chlorophenol, the electrophilic •OH radical adds to the aromatic ring at positions ortho or para to the existing hydroxyl group. researchgate.net This addition leads to the formation of the previously mentioned intermediates, chlorocatechol and hydroquinone. researchgate.net The presence of chlorine substituents at the ortho- and para-positions can make phenolic compounds more susceptible to attack by certain enzymes, like laccase, which operates through a free radical mechanism. nih.gov The dechlorination process itself often occurs as a result of oxidative coupling reactions initiated by these radical attacks. nih.gov The evident reduction in degradation rates when radical scavengers are introduced confirms that the oxidation is primarily mediated by hydroxyl radicals. nih.gov
Catalytic Hydrodechlorination (HDC)
Catalytic hydrodechlorination (HDC) is a promising technology for the detoxification of chlorinated organic compounds. mdpi.com This process involves the cleavage of carbon-chlorine (C-Cl) bonds using hydrogen, effectively converting toxic chlorinated molecules into less harmful substances. mdpi.comnih.gov
Application of Palladium-Based Catalysts
Palladium (Pd) is a highly effective and widely used catalyst for HDC reactions due to its advantageous physical and chemical properties and its unique ability to absorb hydrogen. mdpi.comnih.govmdpi.com Palladium-based catalysts, often supported on materials like alumina (B75360), graphene, or carbon, have demonstrated high efficiency in the hydrodechlorination of 4-chlorophenol in aqueous solutions. mdpi.comrsc.orgrsc.org
The performance of these catalysts can be influenced by several factors, including catalyst dosage, initial 4-CP concentration, pH, and the specific support material used. mdpi.comacs.org For example, Pd catalysts supported on reduced graphene oxide (Pd/rGO) have shown rapid removal of 4-CP. mdpi.com The primary product of 4-CP hydrodechlorination using palladium catalysts is typically phenol. acs.orgacs.org However, under certain conditions, further hydrogenation of phenol to products like cyclohexanone (B45756) and cyclohexanol (B46403) can occur, with the product selectivity depending on the catalyst formulation and reaction conditions. acs.orgelsevierpure.com
Bimetallic catalysts, such as those combining palladium with copper (Pd-Cu), have also been investigated. The addition of copper can alter the dispersion of palladium particles, which in turn influences the catalytic activity and can inhibit the further hydrogenation of phenol. rsc.org To improve practicality and reusability, palladium catalysts have been granulated or immobilized on magnetic supports, allowing for easier separation and recovery from the treated water. mdpi.comrsc.org
Performance of Various Palladium-Based Catalysts in 4-Chlorophenol HDC
| Catalyst | Support Material | Primary Product | Key Findings | References |
|---|---|---|---|---|
| Pd/Ni | Nickel Foam | Phenol | Rapid transformation of 4-CP; performance dependent on Pd loading and pH. | acs.org |
| Pd/Al | Alumina | Phenol | Effective for HDC; phenol yield decreased slightly over five recycling runs. | mdpi.com |
| Pd/rGO | Reduced Graphene Oxide | Phenol | Very rapid 4-CP removal; higher stability and increasing phenol yield over recycling runs. | mdpi.com |
| Pd/Fe3O4@C | Magnetic Carbon Spheres | Not specified | High catalytic performance and easy magnetic separation for recovery. | rsc.org |
| Pd-Cu/γ-Al2O3 | Gamma-Alumina | Phenol | Cu addition improved Pd dispersion and inhibited further hydrogenation of phenol. | rsc.org |
Role of Nanocatalysts (e.g., Nanocobalt)
Nanocatalysts have emerged as a highly effective solution for the degradation of persistent organic pollutants like 4-chlorophenol (4-CP) due to their large surface-area-to-volume ratio and high reactivity. These materials facilitate chemical reactions that break down the complex structure of chlorophenols into less harmful substances.
Research has demonstrated the efficacy of various nanocatalysts, including those based on cobalt, iron, and precious metals. For instance, zirconium, nitrogen, and sulphur-doped cobalt nanoferrite catalysts have been shown to efficiently degrade 4-chlorophenol. dntb.gov.ua Similarly, magnetic nanocomposites, such as Au–Fe3O4, can activate hydrogen peroxide to generate highly reactive hydroxyl radicals, which are potent oxidizing agents for 4-CP degradation. rsc.org The magnetic nature of these catalysts offers a significant practical advantage, as they can be easily separated from the treated water using a magnetic field. mdpi.com
The catalytic process often involves the generation of powerful radicals. In systems using magnetic nanocatalysts and persulfate (PS), the catalyst activates the persulfate to produce sulfate (B86663) radicals (SO₄•⁻), which are the primary species responsible for the degradation of 4-CP. mdpi.comnih.gov The combination of adsorption onto the nanocatalyst surface followed by chemical degradation leads to high removal efficiencies. mdpi.com
Mechanistic Insights into C-Cl Bond Cleavage
The critical step in detoxifying 4-chlorophenol is the cleavage of the stable carbon-chlorine (C-Cl) bond. Several mechanistic pathways have been identified, depending on the remediation technology employed.
One primary mechanism is catalytic hydrodechlorination (HDC) , where a catalyst, often palladium-based, is used with a source of hydrogen to break the C-Cl bond and replace the chlorine atom with a hydrogen atom. mdpi.com This process effectively converts 4-chlorophenol into phenol, a less toxic compound that can be more readily biodegraded. mdpi.com
Another significant pathway involves oxidative degradation . In bacterial degradation, two main routes are observed: the hydroquinone (HQ) pathway and the chlorocatechol (CC) pathway. nih.govacs.org In the CC pathway, 4-chlorophenol is first hydroxylated to form 4-chlorocatechol. nih.govacs.org Subsequent enzymatic reactions lead to the opening of the aromatic ring and the eventual release of the chloride ion, signifying the cleavage of the C-Cl bond. nih.govacs.orgacs.org Advanced oxidation processes (AOPs), such as those using Fenton-like reagents (e.g., Fe/OMC catalysts and H₂O₂), generate hydroxyl radicals (•OH) that attack the aromatic ring, leading to dechlorination and mineralization. nih.gov
Density functional theory (DFT) studies have also provided insights into the electrocatalytic cleavage of C-Cl bonds, suggesting that the process can proceed through the interaction between a chlorine atom of the pollutant and an unsaturated metal center in a catalyst. tuwien.at
Hybrid and Integrated Remediation Systems
To enhance the efficiency and cost-effectiveness of 4-chlorophenol removal, researchers have focused on hybrid and integrated systems that combine multiple remediation strategies.
Synergistic Effects of Combined Treatment Approaches
Advanced Oxidation and Biological Treatment: A notable synergy is observed when advanced oxidation processes (AOPs) are coupled with biological treatments. AOPs can partially oxidize recalcitrant compounds like 4-CP, converting them into more biodegradable intermediates. nih.govresearchgate.net For example, pretreating 4-CP with electrically neutral reactive species can convert it into less toxic compounds, which are then more easily degraded by bacteria such as Pseudomonas putida. nih.govresearchgate.net
Catalysis and Adsorption: The combination of single-atom nickel catalysts with single-walled carbon nanotubes (SWCNTs) demonstrates a synergistic effect through adsorption, hydrodechlorination, and the electro-Fenton process. nih.govacs.org The SWCNTs enhance the adsorption of 4-CP, bringing it into close contact with the catalytically active nickel sites where dechlorination and oxidation occur. nih.govacs.org
Multiple Oxidant Systems: A heterogeneous Fenton-like system combined with persulfate (PS) and oxalic acid (OA) has shown significant synergistic effects for 4-CP degradation. nih.gov In this system, multiple types of reactive radicals are generated, leading to a more rapid and complete breakdown of the pollutant. nih.gov
Membrane Separation and Enzymatic Conversion: Enzymatic membrane bioreactors (EMBRs) combine the physical separation capabilities of membranes with the catalytic activity of enzymes. This integration results in a synergistic removal mechanism, simultaneously filtering and degrading the pollutant. dtu.dk
Reactor Technologies for Chlorophenol Removal (e.g., Sequencing Batch Reactors, Membrane Bioreactors, Packed Bed Reactors)
The choice of reactor technology is crucial for the practical application of remediation strategies. Several reactor types have proven effective for treating wastewater containing chlorophenols.
Sequencing Batch Reactors (SBRs): SBRs are a versatile form of activated sludge treatment where all process steps occur in a single tank in a timed sequence. hoffmanandlamson.com They have been successfully used for the biodegradation of various chlorophenols. nih.gov Studies have shown that SBRs can achieve high removal efficiencies for both chemical oxygen demand (COD) and 4-CP. tandfonline.com Granular sludge SBRs, in particular, show enhanced resilience and efficiency in degrading high concentrations of 4-CP compared to conventional flocculent sludge systems. tandfonline.com Combining anaerobic and aerobic phases within an SBR cycle can also enhance performance, with the anaerobic stage promoting dechlorination and the aerobic stage degrading the resulting intermediates. frontiersin.org
Membrane Bioreactors (MBRs): MBRs integrate a biological degradation process with membrane filtration. mdpi.com This combination allows for high concentrations of biomass to be maintained, leading to more efficient degradation of pollutants. nih.gov MBRs are effective at removing chlorophenols and can produce high-quality effluent. dtu.dkmdpi.com An anaerobic hybrid membrane bioreactor (AnHMBR) stuffed with granular activated carbon has demonstrated high removal efficiencies for 2-chlorophenol (92.6%) and COD (82.3%) with low energy consumption. nih.gov
Packed Bed Reactors (PBRs): In PBRs, also known as packed-bed biofilm reactors (PBBR), microorganisms are immobilized on a support medium (packing material), forming a biofilm. researchgate.netnih.gov This configuration prevents biomass washout and allows for stable operation. PBRs using mixed bacterial consortia have achieved over 99% removal of a mixture of chlorophenols, including 4-CP. researchgate.netlu.se The performance of PBRs is influenced by factors such as hydraulic retention time (HRT) and the pollutant loading rate, with higher HRTs generally leading to increased removal efficiency. mdpi.com For instance, one study noted that 4-CP removal efficiency ranged from 70.8% to 96.1% as the HRT was increased from 2.5 to 12.4 hours. mdpi.com
Table 1: Performance of Different Reactor Technologies in 4-Chlorophenol (4-CP) Removal Interactive table: Click on headers to sort.
| Reactor Type | Key Features | Removal Efficiency (%) | Reference |
|---|---|---|---|
| Granular SBR | High biomass retention, diffusion limitation | >90% for COD and 4-CP (up to 620 mg/L) | tandfonline.com |
| Anaerobic-Aerobic SBR | Sequential dechlorination and biodegradation | ~100% for TCP, 92% for COD | frontiersin.org |
| Enzymatic MBR | Synergistic membrane separation and enzymatic conversion | 74% for 4-CP | dtu.dk |
| Anaerobic Hybrid MBR | Fixed-bed biofilm with membrane | 92.6% for 2-CP | nih.gov |
| Packed Bed Reactor | Immobilized mixed bacterial consortia | >99% for mixed chlorophenols | researchgate.netlu.se |
| Packed Bed Reactor | Acclimated sludge on ceramic particles | 94.6–96.1% for 4-CP | mdpi.com |
Quantitative and Qualitative Analytical Methodologies for Sodium;4 Chlorophenolate
Chromatographic Techniques
Chromatographic separation techniques are fundamental for the analysis of sodium 4-chlorophenolate, offering high resolution and the ability to separate the analyte from complex sample matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of chlorophenols. Reversed-phase HPLC is the most common mode of separation, typically employing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Detailed Research Findings:
Separation Conditions: A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with the addition of an acid such as acetic acid or phosphoric acid to ensure the protonation of the phenolate (B1203915) ion and improve peak shape. sielc.comlcms.cz For instance, a mobile phase of acetonitrile and water (75:25 v/v) has been successfully used. researchgate.net The separation can be performed under isocratic or gradient elution conditions to optimize the resolution of different chlorophenols.
UV Detection: Ultraviolet (UV) detection is a robust and common method for the quantification of 4-chlorophenol (B41353). researchgate.nets4science.at The detection is typically carried out at wavelengths corresponding to the absorbance maxima of the compound, which are around 225 nm and 280 nm. researchgate.net A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment. s4science.at
Mass Spectrometry (MS/MS) Detection: Coupling HPLC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, allowing for both quantification and structural confirmation. nih.gov Electrospray ionization (ESI) is a common ionization technique used for this purpose. The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and specificity for the target analyte. For 4-chlorophenol, the [M-H]⁻ ion is typically observed in negative ionization mode. nih.gov
Interactive Data Table: Typical HPLC Parameters for 4-Chlorophenol Analysis
| Parameter | Value | Reference |
| Column | C18, Newcrom R1 | sielc.comresearchgate.net |
| Mobile Phase | Acetonitrile/Water (often with acidifiers like phosphoric or formic acid) | sielc.comresearchgate.net |
| Detector | UV/Vis, Photodiode Array (PDA), Mass Spectrometry (MS, MS/MS) | researchgate.nets4science.atnih.gov |
| UV Detection Wavelength | 225 nm, 280 nm | researchgate.net |
| MS Ionization Mode | Electrospray Ionization (ESI), Negative Mode | nih.gov |
Gas Chromatography (GC) is another powerful technique for the analysis of chlorophenols. Due to their polarity and relatively low volatility, chlorophenols are often derivatized prior to GC analysis to improve their chromatographic behavior and detection sensitivity. Acetylation is a common derivatization technique.
Detailed Research Findings:
Derivatization: Conversion of chlorophenols into their acetyl derivatives using acetic anhydride (B1165640) is a common practice. jcsp.org.pk This reduces the polarity of the compounds, leading to better peak shapes and increased volatility.
Detectors:
Mass Spectrometry (MS): GC-MS is a highly specific and sensitive technique for both identification and quantification. The mass spectrum of 4-chlorophenol shows a characteristic molecular ion peak and fragmentation pattern that can be used for definitive identification. nist.govmassbank.eu
Flame Ionization Detector (FID): FID is a universal detector for organic compounds and can be used for the quantification of underivatized or derivatized chlorophenols. settek.comepa.gov It offers good linearity and is robust.
Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it particularly well-suited for the trace analysis of chlorophenols. cannabissciencetech.comthermofisher.com This detector offers excellent sensitivity for environmental monitoring.
Interactive Data Table: Typical GC Parameters for 4-Chlorophenol Analysis
| Parameter | Value | Reference |
| Derivatization | Acetylation (with acetic anhydride) | jcsp.org.pk |
| Column | Fused-silica capillary columns | settek.comepa.gov |
| Carrier Gas | Helium, Nitrogen | thermofisher.com |
| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD) | settek.comepa.govcannabissciencetech.com |
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be used for the analysis of charged species. For the analysis of chlorophenols, the separation is typically carried out at a pH where the phenolic group is deprotonated, rendering the molecule negatively charged.
Detailed Research Findings:
Separation Principle: The separation of chlorophenol isomers by CE is influenced by the pH of the electrophoretic buffer. epa.gov By adjusting the pH, the charge and electrophoretic mobility of the analytes can be manipulated to achieve optimal separation.
Coupling with Detectors: CE can be coupled with various detectors, including mass spectrometry (CE-MS) and amperometric detectors. nih.govacs.org CE-MS provides high sensitivity and specificity for the identification of chlorophenols. nih.gov Amperometric detection offers high sensitivity for electroactive compounds like chlorophenols. acs.org
Methodology: A study on the separation of eighteen positional isomers of chlorophenols by CE-MS utilized a diethylmalonic acid buffer at pH 7.25. nih.gov This method demonstrated the capability of CE to resolve closely related isomers.
Spectroscopic Methods
Spectroscopic methods are invaluable for both the quantification and structural elucidation of sodium 4-chlorophenolate.
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of 4-chlorophenol in solution. This technique is based on the principle that the analyte absorbs light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.
Detailed Research Findings:
Absorption Maxima: Aqueous solutions of 4-chlorophenol exhibit two characteristic absorption bands at approximately 225 nm and 280 nm. researchgate.net The absorbance at these wavelengths is directly proportional to the concentration of the compound, following the Beer-Lambert law. upi.edu
Quantitative Analysis: For quantitative measurements, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. researchgate.netrepligen.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The residual concentration of 4-chlorophenol in a solution can be measured by a UV-vis spectrophotometer at a maximum absorbance wavelength of 280 nm. nih.gov
Mass Spectrometry (MS) is an indispensable tool for the definitive identification of sodium 4-chlorophenolate and its metabolites. It provides information about the molecular weight and structure of the analyte.
Detailed Research Findings:
Ionization and Fragmentation: In electron ionization (EI) mass spectrometry, 4-chlorophenol typically shows a prominent molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of chlorine and other functional groups. nist.gov In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is the base peak. nih.gov
Metabolite Identification: The high sensitivity and specificity of MS make it ideal for identifying metabolites in complex biological matrices. researchgate.net By comparing the mass spectra of the parent compound with those of potential metabolites, structural modifications such as hydroxylation or conjugation can be identified. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. ixcela.com
Electrochemical Sensing Methods
Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the determination of Sodium;4-chlorophenolate. These techniques rely on the oxidation of the phenolic group at an electrode surface, generating a measurable electrical signal.
Cyclic Voltammetry (CV) for Electrochemical Response Characterization
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of Sodium;4-chlorophenolate and characterize the performance of various electrodes. up.ac.za In a typical CV experiment, the potential of a working electrode is swept linearly between two set points, and the resulting current is measured. up.ac.za This provides critical information on the oxidation potential of 4-chlorophenol and the electrochemical behavior of the electrode surface.
Studies have employed CV to evaluate the electrochemical performance of different electrode materials for 4-chlorophenol detection. For instance, the response of expanded graphite-polystyrene (EG-PS) and expanded graphite-epoxy (EG-Epoxy) composite electrodes has been studied using CV. lew.ro The technique is also essential for characterizing modified electrodes, such as those incorporating single-wall carbon nanotubes (SWCNTs) or phthalocyanine-metal organic frameworks, to understand the effectiveness of the modification. up.ac.zanih.gov
The relationship between the peak current and the scan rate in CV experiments can elucidate the nature of the electrochemical process. For the oxidation of 4-chlorophenol on a multi-walled carbon nanotube-modified electrode, a linear relationship between the anodic peak current and the scan rate suggests an adsorption-controlled process. rsc.org From these CV studies, key parameters like the surface concentration of the electroactive species (Γ) can be calculated; a value of 5.25 × 10⁻¹¹ mol cm⁻² has been reported for 4-chlorophenol oxidation. rsc.org
Table 1: CV Parameters for 4-Chlorophenol Detection
| Electrode Type | Key Finding | Source |
|---|---|---|
| Expanded Graphite-Epoxy | Linear response in the 0.08 mM-0.5 mM concentration range. | lew.ro |
| SWCNT/PEDOT/SPCE | Investigated the effect of pH on the electrochemical response. | nih.gov |
| C/MWCNT-COOH/SPCE | Confirmed an adsorption-controlled, irreversible oxidation process. | rsc.orgrsc.org |
Differential Pulse Voltammetry (DPV) for Trace Detection
Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is frequently used for the quantitative trace detection of 4-chlorophenol. DPV works by applying a series of regular voltage pulses on top of a linear voltage sweep, with the current measured just before and at the end of each pulse. The difference in current is plotted against the potential, resulting in well-defined peaks and lower background noise, which enhances sensitivity. rsc.orgunito.it
DPV has been successfully applied for the sensitive quantification of 4-chlorophenol using various electrode systems. For example, expanded graphite-epoxy composite electrodes have demonstrated good performance for the amperometric determination of 4-chlorophenol via DPV. lew.ro The optimization of DPV parameters, such as pulse amplitude and pulse width, is crucial for achieving the lowest possible detection limits. rsc.orgresearchgate.net Research using a multi-walled carbon nanotube-modified screen-printed carbon electrode optimized DPV settings to achieve a detection limit as low as 9.2 nM for 4-chlorophenol. rsc.org The technique's high sensitivity makes it suitable for analyzing environmental samples where concentrations are typically low. unito.it
Modified Electrode Technologies (e.g., Carbon Nanotube-modified Electrodes)
To enhance the sensitivity, selectivity, and stability of electrochemical sensors for Sodium;4-chlorophenolate, the surfaces of working electrodes are often modified with nanomaterials. mdpi.com Carbon nanotubes (CNTs), in particular, are widely used due to their unique properties, including high electrical conductivity, large surface area, and ability to promote faster electron transfer kinetics. mdpi.comresearchgate.netbiorxiv.org
Both single-walled (SWCNTs) and multi-walled carbon nanotubes (MWCNTs) have been incorporated into electrodes for 4-chlorophenol detection. nih.govnih.gov One approach involves modifying a screen-printed carbon electrode (SPCE) with carboxylated multi-walled carbon nanotubes (MWCNT-COOH). rsc.orgrsc.org This modification was found to significantly boost the electrode's performance, resulting in a five-fold increase in sensitivity for 4-chlorophenol detection compared to the unmodified electrode. rsc.orgrsc.org The enhancement is attributed to the high electrocatalytic activity and adsorptive properties of the CNTs. researchgate.net
These modified electrodes exhibit excellent analytical performance, with wide linear ranges and low detection limits. The C/MWCNT-COOH/SPCE sensor, for instance, demonstrated a linear response to 4-chlorophenol in the concentration range of 0.01–1.3 μM. rsc.org The use of such modified electrodes provides a simple, rapid, and cost-effective method for the assessment of 4-chlorophenol in various samples. rsc.orgrsc.org
Sample Preparation and Pre-concentration Techniques
Prior to analysis, especially for trace-level detection in complex matrices like environmental water, sample preparation is a critical step. Its goals are to isolate Sodium;4-chlorophenolate from interfering substances and to concentrate it to a level detectable by the analytical instrument. libretexts.org
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used sample preparation technique for purifying and concentrating chlorophenols from aqueous samples. researchgate.netresearchgate.net The technique avoids many issues associated with traditional liquid-liquid extraction, such as incomplete phase separation and the use of large volumes of organic solvents. sigmaaldrich.com
The SPE process typically involves four main steps:
Conditioning: The solid sorbent (packing material) is rinsed with a solvent to activate it. sigmaaldrich.comthermofisher.com
Sample Loading: The sample is passed through the sorbent, and the analyte (4-chlorophenol) is retained on the surface via specific interactions. thermofisher.com
Washing: Interfering compounds are selectively washed away with a solvent that does not elute the analyte. thermofisher.com
Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified, concentrated analyte. thermofisher.com
For the extraction of chlorophenols, polystyrene-divinylbenzene has been used as an effective sorbent. researchgate.net The efficiency of the extraction depends on several parameters, which must be optimized.
Table 2: Optimized SPE Parameters for Chlorophenol Extraction in Water
| Parameter | Optimized Value | Source |
|---|---|---|
| Sorbent Mass | 1000 mg | researchgate.net |
| Sample Volume | 500 mL | researchgate.net |
| Sample pH | 2 | researchgate.net |
Using such optimized methods, high recoveries of 70%-106% and enrichment factors of 500 have been achieved for chlorophenols in 500 mL water samples, with detection limits below 20 ng L⁻¹. researchgate.net
Molecularly Imprinted Magnetic Nanoparticle-based Extraction
A more advanced and selective pre-concentration technique involves the use of Molecularly Imprinted Magnetic Nanoparticles (MIMNPs). This method combines the high selectivity of molecularly imprinted polymers (MIPs) with the convenience of magnetic separation. researchgate.net
MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule (in this case, 4-chlorophenol or a similar compound). biotechrep.ir The synthesis process generally involves:
Nanoparticle Synthesis: Iron oxide magnetic nanoparticles (e.g., Fe₃O₄) are synthesized. frontiersin.orgmdpi.com
Surface Modification: The magnetic core is often coated with a layer (e.g., silica) to which functional groups can be attached. mdpi.com
Imprinting Polymerization: In the presence of the template molecule, functional monomers and a cross-linker are polymerized on the surface of the magnetic nanoparticles. biotechrep.ir
Template Removal: The template molecule is washed out, leaving behind specific recognition cavities. frontiersin.org
The resulting MIMNPs can selectively bind to the target analyte from a complex sample matrix. After incubation, the nanoparticles are easily and rapidly separated from the sample solution using an external magnet, eliminating the need for centrifugation or filtration. researchgate.net The analyte is then eluted from the nanoparticles for analysis. This technique has been successfully applied for the selective adsorption and separation of compounds structurally similar to 4-chlorophenol, such as 2,4-dichlorophenol (B122985), achieving high adsorption capacities. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| Sodium;4-chlorophenol |
| 4-chlorophenol |
| Sodium;4-chlorophenolate |
| 2,4-dichlorophenol |
| 4-nitrophenol |
| Iron (II, III) oxide |
| Polystyrene-divinylbenzene |
On-line Sample Preconcentration Techniques (e.g., Large Volume Sample Stacking)
In the analysis of trace amounts of sodium;4-chlorophenolate, achieving adequate sensitivity is a significant challenge. On-line sample preconcentration techniques are powerful tools integrated directly into the analytical workflow to increase the concentration of the analyte before detection, thereby lowering the limits of detection (LODs). These methods are preferable to off-line techniques as they reduce sample handling, minimize the risk of contamination, and improve reproducibility. Several on-line preconcentration strategies have been effectively employed for the analysis of chlorophenols, including large volume sample stacking (LVSS), field-amplified sample injection (FASI), and sweeping-micellar electrokinetic chromatography (sweeping-MEKC).
Large Volume Sample Stacking (LVSS)
Large Volume Sample Stacking is a powerful on-line concentration technique in capillary electrophoresis (CE) that allows for the introduction of a much larger sample volume than in typical injections. The fundamental principle of LVSS lies in the difference in conductivity between the sample matrix and the background electrolyte (BGE). The sample is prepared in a low-conductivity matrix. When a large plug of this low-conductivity sample is injected into the capillary and a voltage is applied, a higher electric field is generated across the sample plug compared to the rest of the capillary filled with the higher-conductivity BGE.
This high electric field in the sample zone causes the analyte ions, in this case, 4-chlorophenolate anions, to migrate at a much higher velocity. When these fast-moving ions reach the boundary of the BGE, they encounter a region of lower electric field strength, which causes them to slow down and "stack" into a very narrow, concentrated band. This process allows for a significant increase in the amount of analyte that can be loaded onto the capillary without compromising the separation efficiency.
One advanced approach is large-volume stacking with polarity switching . In this method, a large sample volume is introduced hydrodynamically. The initial voltage application causes the analytes to stack at the interface between the sample and the run electrolyte. Following the stacking process, the polarity of the voltage is reversed to expel the large plug of the low-conductivity sample matrix from the capillary before the separation of the concentrated analyte bands proceeds under the normal polarity. This technique has been shown to achieve a 40-fold improvement in sensitivity for the analysis of chlorophenols when compared to standard CE analysis. nih.gov
Another variation is field-amplified sample injection (FASI) , which is conceptually similar to LVSS. In FASI, the sample is introduced into the capillary electrokinetically from a low-conductivity solution. The high electric field in the sample vial and at the capillary inlet leads to a rapid migration and stacking of the analyte ions at the boundary of the BGE. A study on the simultaneous determination of five chlorophenols, including 4-chlorophenol, using FASI coupled with capillary zone electrophoresis (CZE) demonstrated a significant enhancement in sensitivity.
The table below summarizes the research findings for the FASI-CZE-UV method in the analysis of 4-chlorophenol in different water matrices.
| Parameter | Tap Water | Lake Water |
| Sensitivity Enhancement Factor | 9-fold | 9-fold |
| Limit of Detection (LOD) (S/N=3) | 0.019 µg/mL | 0.029 µg/mL |
| Limit of Quantitation (LOQ) | 0.074 µg/mL | Not Reported |
| Recovery (at spiked levels) | 83.0% - 119.0% | 83.0% - 119.0% |
| Relative Standard Deviation (RSD) | 0.37% - 8.58% | 0.37% - 8.58% |
| Data sourced from a study on FASI for the simultaneous determination of five chlorophenols. nih.gov |
Sweeping-Micellar Electrokinetic Chromatography (Sweeping-MEKC)
Sweeping is another highly effective on-line preconcentration technique used in conjunction with micellar electrokinetic chromatography (MEKC). nih.gov In this method, the sample is prepared in a matrix devoid of micelles. The capillary is filled with a separation buffer that contains micelles. When a voltage is applied, the micelles migrate through the sample zone, "sweeping" and accumulating the analyte molecules into their hydrophobic core. This process results in the concentration of the analyte into narrow bands.
A study on the determination of three chlorophenols in cosmetic samples using a sweeping-MEKC method reported significant enrichment factors. While this particular study did not include 4-chlorophenol, the results for other chlorophenols demonstrate the potential of this technique.
The following table presents the enrichment factors and limits of detection achieved for selected chlorophenols using sweeping-MEKC.
| Compound | Enrichment Factor (EF) | Limit of Detection (LOD) (S/N=3) |
| Bithionol | 57 | 0.024 µg/mL |
| Pentachlorophenol (PCP) | 76 | 0.0061 µg/mL |
| 2,4,6-Trichlorophenol (2,4,6-TCP) | 57 | 0.0078 µg/mL |
| Data adapted from a study on sweeping-MEKC for the detection of three chlorophenols in cosmetic samples. acs.org |
The enrichment factors achieved with sweeping-MEKC can be substantial, with some studies reporting concentration increases of over 5,000-fold for certain analytes. asdlib.org
On-line Solid-Phase Extraction (SPE)
On-line SPE involves coupling a small preconcentration column containing a solid sorbent material directly to the analytical separation system, such as a high-performance liquid chromatography (HPLC) or CE instrument. A larger volume of the sample is passed through the SPE precolumn, where the analyte of interest, 4-chlorophenol, is retained on the sorbent while the sample matrix is washed away. Subsequently, a small volume of a strong solvent is used to elute the concentrated analyte from the precolumn directly into the analytical column for separation and detection.
Research on the determination of chlorophenols in water samples has demonstrated the effectiveness of in-capillary SPE-CE. In one such study, a concentration enhancement factor of over 4000-fold was achieved for 2,4-dichlorophenol and 2,4,5-trichlorophenol, with limits of detection at the 0.1 ng/mL and 0.07 ng/mL levels, respectively. While this study did not specifically analyze 4-chlorophenol, the similar chemical nature of these compounds suggests that on-line SPE would be a highly sensitive method for its determination as well.
The selection of the appropriate on-line preconcentration technique depends on the specific analytical requirements, including the nature of the sample matrix, the required detection limits, and the available instrumentation.
Computational and Theoretical Modeling of Sodium;4 Chlorophenolate Behavior
Molecular Structure and Conformational Analysis
Sodium;4-chlorophenolate is an organic salt with the chemical formula C₆H₄ClNaO nih.govchemspider.comguidechem.com. It consists of a sodium cation (Na⁺) and a 4-chlorophenolate anion ([O-C₆H₄Cl]⁻) nih.gov. The anion is derived from 4-chlorophenol (B41353), where a chlorine atom is substituted at the para position (position 4) of the phenol (B47542) ring nih.govwikipedia.org. The molecular weight of the compound is approximately 150.54 g/mol nih.gov.
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These calculations are instrumental in predicting reactivity and the energetics of chemical reactions.
Quantum chemistry methods can be employed to calculate the chemical properties of molecules, offering an alternative to experimental measurements for building reference libraries nih.gov. For 4-chlorophenol, such calculations can predict its electronic properties, which in turn determine its reactivity. The distribution of electron density in the molecule, the energies of its molecular orbitals (HOMO and LUMO), and the electrostatic potential are key descriptors of its reactivity. For instance, the mechanism of 4-chlorophenol oxidation has been investigated using radiolytic and photocatalytic techniques, which can be complemented by quantum chemical calculations to understand the underlying electronic transitions and reaction intermediates sigmaaldrich.com. These computational approaches are useful for screening different mechanistic hypotheses by comparing calculated activation energies nih.gov.
Understanding the energy changes along a reaction pathway is fundamental to predicting its feasibility and kinetics. Theoretical calculations can map out the potential energy surface for the degradation of 4-chlorophenol. For example, energy diagrams for the oxidative degradation of 4-chlorophenol to 4-chlorocatechol (B124253) and other intermediates have been constructed researchgate.net. These diagrams illustrate the relative energies of reactants, transition states, and products, providing insight into the most likely degradation pathways researchgate.net. The degradation of 4-chlorophenol can proceed through various intermediates, and the energetics of these pathways are dependent on the specific reactive oxygen species involved cornell.edu. The TiO₂-mediated photocatalytic degradation of 4-chlorophenol is a well-studied example where the initial step produces hydroquinone (B1673460) and 4-chlorocatechol acs.org. Subsequent steps involve further hydroxylation and ring-opening reactions, the energetics of which can be modeled computationally acs.org.
Kinetic Modeling of Degradation Processes
Kinetic modeling is essential for quantifying the rate of degradation of sodium;4-chlorophenolate and its parent compound, 4-chlorophenol, in various treatment processes. These models are used to predict the concentration of the compound over time and to design and optimize reactor systems.
Several kinetic models have been applied to describe the degradation of 4-chlorophenol. The choice of model often depends on the degradation process and the operating conditions. For instance, the wet oxidation of 4-chlorophenol has been described by pseudo-first-order kinetics doi.org. In biodegradation studies, both Monod and Haldane kinetics have been used to model the growth of microorganisms on 4-chlorophenol mdpi.com. The Haldane model is particularly suitable for inhibitory substrates like 4-chlorophenol mdpi.comnih.gov. In some cases, first-order and pseudo-first-order equations have been found to best describe the removal of 4-chlorophenol at different initial concentrations nih.gov.
The following table summarizes kinetic parameters from various studies on 4-chlorophenol degradation.
| Degradation Process | Kinetic Model | Key Parameters | Value | Reference |
|---|---|---|---|---|
| Biodegradation by Acclimated Sludge | Haldane | μm (max specific growth rate) | 1.30 d-1 | mdpi.com |
| Biodegradation by Acclimated Sludge | Haldane | KS (half-saturation constant) | 8.38 mg/L | mdpi.com |
| Biodegradation by Acclimated Sludge | Haldane | KI (inhibition constant) | 279.4 mg/L | mdpi.com |
| Biodegradation by Pseudomonas putida | Haldane (on phenol) | μmax (max specific growth rate) | 0.512 h-1 | psecommunity.org |
| Biodegradation by Pseudomonas putida | Haldane (on phenol) | Ks (half-saturation constant) | 78.38 mg/L | psecommunity.org |
| Biodegradation by Pseudomonas putida | Haldane (on phenol) | Ki (self-inhibition constant) | 228.5 mg/L | psecommunity.org |
| Wet Oxidation | Pseudo-first order | Rate increases with temperature (433–463 K) and oxygen partial pressure (up to 10 bar) | doi.org |
Fluid Dynamics Modeling in Reactor Systems
The performance of reactor systems used for the degradation of pollutants like 4-chlorophenol is heavily influenced by the fluid dynamics within the reactor. Computational Fluid Dynamics (CFD) is a powerful tool used to simulate fluid flow, heat transfer, and mass transfer in complex geometries like packed bed reactors.
CFD has been extensively used to model multiphase flow in trickle-bed reactors, which are common in wastewater treatment ntnu.noresearchgate.net. The Eulerian multi-fluid framework is a popular approach for these simulations researchgate.net. By solving the fundamental equations of fluid motion, CFD models can predict key hydrodynamic parameters such as pressure drop, liquid holdup, and catalyst wetting efficiency ntnu.no. This information is critical for designing and operating reactors to ensure optimal contact between the pollutant, the catalyst, and the oxidant, thereby maximizing the degradation efficiency ntnu.no. CFD simulations can also be used to investigate the influence of operating conditions and reactor geometry on performance researchgate.net. For fixed-bed reactors, CFD can provide detailed insights into the flow structures in the spaces between particles and help understand axial dispersion behaviors, which are crucial for reactor performance acs.org.
Optimization Studies using Response Surface Methodology
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. It is particularly useful for situations where several input variables influence a performance measure or quality characteristic of the process.
RSM has been successfully applied to optimize the conditions for the degradation and removal of 4-chlorophenol. For example, in the electrochemical degradation of 4-chlorophenol, RSM was used to investigate the effects of current density, electrolyte concentration, initial pH, and reaction time taylorfrancis.com. The study identified the optimal conditions to achieve high degradation efficiency taylorfrancis.com. Similarly, RSM with a Box-Behnken design was used to optimize the regeneration of 4-chlorophenol from spent powdered activated carbon, considering variables such as acoustic density, NaOH concentration, spent PAC dosage, and ethanol concentration deswater.comresearchgate.net.
The table below presents the optimal conditions found in an RSM study for the electrochemical degradation of 4-chlorophenol.
| Parameter | Optimal Value | Degradation Efficiency | Reference |
|---|---|---|---|
| Initial pH | 7.00 | >98% (cathodic), >95% (anodic) | taylorfrancis.com |
| Electrolyte (Na₂SO₄) Concentration | 0.02 mol/L | ||
| Current Density | 27 mA/cm² | ||
| Reaction Time | 100 min |
Elucidation of Adsorption and Reaction Mechanisms
Computational and theoretical modeling, particularly through methods like Density Functional Theory (DFT), provides profound insights into the atomic-level behavior of sodium;4-chlorophenolate and its conjugate acid, 4-chlorophenol. These models are instrumental in elucidating the mechanisms governing its adsorption onto various surfaces and its subsequent reaction pathways, which is critical for applications in environmental science and materials engineering.
Adsorption Mechanisms
Theoretical studies have focused on understanding the interactions between 4-chlorophenol and various adsorbent materials, revealing the energetic and electronic factors that control the adsorption process.
Interaction with Doped Polymers: Research using DFT has investigated the adsorption of para-chlorophenol on materials like phosphorus-doped polypyrrole. iau.ir Calculations performed at different levels of theory, such as B3LYP/6-31+G(d,p) and WB97XD/6-31+G(d,p), help determine the most stable adsorption configurations and energies. iau.ir Molecular electrostatic potential (MEP) analysis shows that the oxygen and chlorine atoms of p-chlorophenol possess high electron density, identifying them as key sites for interaction. iau.ir The WB97XD correlation-exchange function, for instance, has been shown to predict more negative adsorption energies, indicating a stronger interaction compared to other models. iau.ir
| DFT Functional | Adsorption Energy (kcal/mol) |
| B3LYP/6-31+G(d,p) | Value not specified in source |
| WB97XD/6-31+G(d,p) | More Negative Adsorption Energy |
This interactive table is based on findings that the WB97XD functional shows more negative adsorption energy for para-chlorophenol on phosphorus-doped polypyrrole, indicating stronger adsorption. iau.ir
Interaction with Clay Minerals: The adsorption mechanism of para-chlorophenol onto clay surfaces like sepiolite has been elucidated by combining DFT calculations with molecular dynamics (MD) simulations. researchgate.net These studies compare its behavior to phenol to understand the role of the chlorine substituent. The hydroxyl (-OH) group is a primary driver for adsorption via hydrogen bonding with the silanol groups of the clay. researchgate.net However, the chlorine atom on para-chlorophenol introduces steric and electrical hindrances that result in a less favorable adsorption energy compared to phenol. researchgate.net While van der Waals interactions are present, they are insufficient to overcome the steric hindrance, leading to a lower maximum adsorption capacity for para-chlorophenol. researchgate.net
| Compound | Adsorption Energy (Eads) | Deformation Energy (Edef) |
| Phenol | -349.26 kcal/mol | 94.18 kcal/mol |
| para-Chlorophenol | -317.53 kcal/mol | Value not specified in source |
This interactive table compares the calculated adsorption and deformation energies of phenol and para-chlorophenol on sepiolite clay, demonstrating the reduced thermodynamic affinity of para-chlorophenol. researchgate.net
Interaction with Metal Oxides: DFT studies on the adsorption of chlorophenols on metal oxide surfaces, such as zinc oxide (ZnO) monolayers, further clarify interaction mechanisms. While interactions with a pristine ZnO monolayer can be weak, modifying the surface, for example with Aluminum (Al) atoms, can significantly enhance the adsorption of the chlorophenol molecule. mdpi.com This enhancement indicates that surface modification is a key strategy for improving the sensitivity and catalytic activity of materials designed for chlorophenol removal. mdpi.com
Reaction Mechanisms
Computational models are also employed to map the potential reaction pathways for the degradation of 4-chlorophenol. These models help identify intermediates, transition states, and the energetic favorability of different degradation routes.
Photocatalytic Degradation Pathways: Experimental and theoretical studies on the TiO₂-mediated photocatalytic degradation of 4-chlorophenol have identified key intermediates. The initial step often involves the conversion of 4-chlorophenol to hydroquinone and 4-chlorocatechol. acs.org Computational models can then be used to explore the subsequent degradation of these intermediates. For instance, the degradation of 4-chlorocatechol proceeds primarily through hydroxylation to form 5-chloro-1,2,4-benzenetriol, with smaller amounts of 1,2,4-benzenetriol (B23740) also being formed. acs.org Theoretical calculations can help determine the energy barriers for these steps, predicting the most probable reaction sequence.
Photoactivated Reaction Pathways: In other degradation processes, such as the photoactivated periodate (UV/IO₄⁻) system, computational analysis helps identify the primary reactive species involved. Studies have shown that the degradation of 4-chlorophenol in this system is not dominated by hydroxyl radicals (OH•). nih.gov Instead, modeling and experimental evidence suggest that atomic oxygen in its ground state (O(³P)) and the iodate radical (IO₃•) are the crucial reactive species that attack the 4-chlorophenol molecule. nih.gov
Prospective Research Trajectories and Unaddressed Challenges in Sodium;4 Chlorophenolate Science
Development of Novel and Sustainable Remediation Technologies
The future of sodium;4-chlorophenolate remediation hinges on the development of technologies that are not only effective but also environmentally benign and economically viable. Current research is branching into several promising areas, moving beyond conventional methods.
Advanced Oxidation Processes (AOPs): AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH) that can lead to the complete mineralization of organic pollutants. mdpi.comyoutube.com Various AOPs have shown effectiveness for 4-chlorophenol (B41353) (4-CP) degradation, including the photo-Fenton process, which is particularly efficient under acidic conditions. tandfonline.com Research indicates that combining AOPs with other technologies, such as microwave irradiation, can create synergistic effects that enhance degradation efficiency. mdpi.comnih.gov
| Technology | Key Features & Findings | Reference |
|---|---|---|
| Photo-Fenton (UV/H₂O₂/Fe³⁺) | Highly effective under acidic conditions (pH=3), achieving complete degradation of 50 ppm 4-CP in 15 minutes in a pilot-scale reactor. | tandfonline.com |
| Microwave-H₂O₂ | Demonstrates pseudo-first-order kinetics; reaction rate increases tenfold as temperature rises from 120°C to 180°C. | mdpi.com |
| Graphene Oxide Adsorption | Achieved 90% removal of 10 mg/L 4-CP within 5 minutes at pH 8 with a 0.4 g/L adsorbent dosage. | wwjournal.ir |
| Bioremediation (Co-metabolism) | Photosynthetic bacteria achieved a 96.99% degradation rate in 6 days using glucose as a co-metabolic substrate. | tandfonline.com |
| Electro-oxidation (Ti₄O₇ anode) | Complete removal of 4-CP was achieved within 120 minutes in a flow-through system. | nih.gov |
Bioremediation: Leveraging microbial metabolism offers a cost-effective and eco-friendly alternative. mdpi.com Microorganisms such as Pseudomonas sp. and Stenotrophomonas sp. can utilize 4-CP as a source of carbon and energy. nih.govoup.com A significant challenge is the toxicity of 4-CP to these microbes, which can slow down the process. nih.govacs.org Future research is focused on co-metabolic approaches, where a primary substrate like glucose or phenol (B47542) is supplied to sustain the microbial population and enhance the degradation of the target pollutant. tandfonline.comnih.gov Hybrid methods that couple a pre-treatment step, such as non-thermal plasma, with bioremediation are also gaining traction; the initial physical/chemical treatment reduces the toxicity of 4-CP, making it more amenable to subsequent microbial degradation. nih.govacs.org
Nanotechnology and Advanced Materials: Nanomaterials present a frontier in remediation due to their high surface area and reactivity. Graphene oxide and various carbon nanostructures have been investigated as superior adsorbents for removing 4-CP from aqueous solutions. wwjournal.irresearchgate.net Research into continuous fixed-bed columns using nano graphene oxide shows that performance is dependent on bed depth, flow rate, and influent concentration. iwaponline.com In the realm of electrochemical treatment, the development of robust and highly active electrode materials is critical. Porous Magnéli-phase (Ti₄O₇) tubular anodes and UV-treated TiO₂ nanotubes have demonstrated significantly enhanced electrocatalytic activity for 4-CP oxidation. nih.govnih.gov
Comprehensive Elucidation of Complex Degradation Pathways and Intermediate Product Dynamics
A fundamental challenge in treating 4-CP is the complexity of its degradation, which involves numerous intermediate products that can sometimes be more toxic than the parent compound. nih.govnih.gov A thorough understanding of these pathways is crucial for designing processes that ensure complete and safe mineralization.
Degradation of 4-CP typically initiates with the hydroxylation of the aromatic ring, leading to the formation of primary intermediates such as hydroquinone (B1673460), 4-chlorocatechol (B124253), and 4-chlororesorcinol. nih.govnih.gov The specific pathway can vary significantly depending on the treatment method.
Bacterial Degradation: In aerobic bioremediation, two main pathways have been identified: the hydroquinone pathway and the chlorocatechol pathway. nih.govoup.com Recently, a novel degradation route via hydroxyquinol was discovered in Arthrobacter chlorophenolicus A6. nih.gov A critical issue in some bacterial pathways is the formation of toxic dead-end products like 5-chloro-2-hydroxymuconic semialdehyde (5C2HMS), which can inhibit the entire bioremediation process. nih.govtandfonline.com
Advanced Oxidation: In AOPs and other chemical oxidation processes, the initial hydroxylated intermediates undergo further oxidation, resulting in the cleavage of the aromatic ring. researchgate.net This ring-opening step generates a series of low molecular weight (LMW) carboxylic acids, including malic, maleic, oxalic, acetic, and formic acid, before eventual mineralization to CO₂ and chloride ions. nih.govnih.gov
| Intermediate Compound | Formation Pathway/Process | Significance | Reference |
|---|---|---|---|
| Hydroquinone | Hydroxylation (AOPs, Bioremediation) | Primary aromatic intermediate. | nih.govnih.gov |
| 4-Chlorocatechol | Hydroxylation (AOPs, Bioremediation) | Primary aromatic intermediate; can be less ecotoxic than 4-CP. | nih.govnih.gov |
| 4-Chlororesorcinol | Hydroxylation (AOPs) | Primary aromatic intermediate. | nih.govnih.gov |
| 5-Chloro-2-hydroxymuconic semialdehyde (5C2HMS) | Bacterial degradation (meta-cleavage of 4-chlorocatechol) | Toxic intermediate that can inhibit bacterial growth. | nih.govtandfonline.com |
| Oxalic Acid, Acetic Acid, Formic Acid | Ring-opening of aromatic intermediates (AOPs) | Low molecular weight organic acids; precursors to complete mineralization. | nih.gov |
Unaddressed challenges include mapping the complete degradation network for novel remediation technologies and understanding the dynamic concentration profiles of all intermediates, particularly those with high toxicity.
Integration of Advanced Analytical and Computational Platforms
Progress in understanding and controlling 4-CP degradation is intrinsically linked to the analytical tools used to monitor the process and the computational models that can predict its behavior.
Advanced Analytical Techniques: The identification and quantification of 4-CP and its myriad transformation products require a suite of sophisticated analytical methods. High-Performance Liquid Chromatography (HPLC) is frequently employed for quantifying 4-CP and its primary aromatic intermediates. mdpi.comnih.gov For a more comprehensive structural identification of unknown byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. nih.govresearchgate.net As degradation proceeds to smaller, more polar molecules, Ion Chromatography (IC) becomes essential for analyzing the LMW organic acids formed. nih.gov The future lies in the wider application of high-resolution techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) to capture a more complete picture of polar, non-volatile intermediates that may be missed by GC-MS. researchgate.net
Computational Modeling: Predictive modeling is becoming indispensable for optimizing treatment processes and assessing environmental risk. Kinetic modeling is widely used to describe the rate of 4-CP degradation, with processes often following pseudo-first-order kinetics in AOPs or more complex models like the Haldane model for substrate inhibition in bioremediation. mdpi.comtandfonline.com An emerging research trajectory is the use of machine learning algorithms, such as Artificial Neural Networks (ANN), to model the performance of complex treatment systems like bioreactors, offering a powerful tool for process control and optimization. nih.gov A significant gap remains in the development of comprehensive environmental fate models that can simulate the formation and transport of 4-CP's transformation products at larger scales, from the field to the catchment level. frontiersin.org
Investigation of Transformation Product Environmental Fate and Persistence
The ultimate goal of remediation is to reduce environmental risk, which requires a focus not just on the parent compound but also on its degradation products. nih.gov The transformation of chlorophenols can sometimes lead to an increase in the toxicity of intermediate compounds. nih.gov
The environmental persistence of 4-CP and its byproducts is a key concern. researchgate.net While 4-CP itself has a reported biodegradation half-life of several days, its transformation products may exhibit different stabilities. epa.gov Studies have shown that inhibitory effects on plankton communities can persist even after the parent 4-CP has been degraded, pointing to the formation of more stable and toxic intermediates. nih.gov Assessing the ecotoxicity of the entire effluent throughout the treatment process is therefore critical. researchgate.net For instance, while some intermediates like 4-chlorocatechol have been shown to be less toxic than 4-CP, others can be significantly more harmful to microbial consortia. nih.gov
Future research must systematically evaluate the fate and transport parameters—such as soil adsorption coefficients, bioconcentration factors, and half-lives—for the key transformation products to build accurate environmental risk profiles.
| Property | Experimental Average Value | Unit | Reference |
|---|---|---|---|
| Biodegradation Half-Life | 5.37 | days | epa.gov |
| Bioconcentration Factor | 20.1 | L/kg | epa.gov |
| Soil Adsorption Coefficient (Koc) | 162 | L/kg | epa.gov |
| Fish Biotransformation Half-Life (Km) | 0.389 | days | epa.gov |
Scaling-Up of Treatment Technologies for Industrial Application
Translating promising laboratory results into effective, full-scale industrial applications remains a major hurdle. The challenges are both technical and economic, requiring robust, reliable, and cost-effective solutions for treating large volumes of industrial wastewater. e3s-conferences.orgresearchgate.net
Pilot-scale studies are essential for bridging this gap. Successful pilot trials have been conducted for various technologies. For example, a pilot-scale photoreactor demonstrated the feasibility of the photo-Fenton process for treating 4-CP wastewater. tandfonline.com In another long-term study, pilot-scale bioreactors achieved up to 95% removal of chlorophenols from contaminated soil over a 32-month period, showcasing the potential of bioremediation for large-scale site cleanup. nih.gov
However, significant challenges persist. For AOPs, the operational costs associated with energy consumption (e.g., UV lamps) and chemical reagents (e.g., hydrogen peroxide) can be prohibitive for large-scale implementation. nih.gov For bioremediation, maintaining optimal conditions and preventing process upsets due to the toxicity of intermediates is a constant challenge. tandfonline.com Research into reactor design is critical; for instance, granular sludge sequencing batch reactors have shown superior performance and stability compared to conventional suspended floc systems when treating high concentrations of 4-CP, making them a promising avenue for industrial scale-up. tandfonline.com The development of continuous-flow systems, such as the flow-through electro-oxidation reactor, is another key trajectory for practical industrial application. nih.gov
Circular Economy Approaches in Chlorophenol Management
A paradigm shift is needed in the management of chlorophenol waste, moving from a linear "take-make-dispose" model focused solely on destruction to a circular approach centered on resource recovery and valorization. This remains one of the most significant unaddressed challenges in the field.
Current research is overwhelmingly focused on the complete mineralization of 4-CP to carbon dioxide, water, and inorganic salts. While effective for detoxification, this represents a loss of potentially valuable resources. Future research should explore alternative degradation pathways that allow for the recovery of valuable chemical entities.
Resource Recovery: A key step in many degradation pathways is dechlorination, which yields phenol as a product. researchgate.net Phenol is a valuable platform chemical used in numerous industrial processes. Developing selective catalytic systems that can efficiently dechlorinate 4-CP to produce a clean stream of phenol for reuse would be a significant step towards a circular economy.
Waste Valorization: Bioremediation processes generate microbial biomass. Instead of being disposed of as sludge, research could investigate opportunities to valorize this biomass, for example, through anaerobic digestion to produce biogas, provided it is free from toxic bioaccumulated compounds.
Sustainable Materials: The development of remediation technologies should align with circular principles. This includes designing catalysts for AOPs that are made from earth-abundant, non-toxic elements and can be easily recovered and regenerated for multiple cycles, minimizing secondary waste.
Adopting a circular economy mindset requires a fundamental rethinking of the treatment objective: from simply eliminating a pollutant to transforming a waste stream into a resource. This represents a vast and largely unexplored research frontier in chlorophenol science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
